molecular formula C12H18N2O B1481032 (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2097992-32-8

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Número de catálogo: B1481032
Número CAS: 2097992-32-8
Peso molecular: 206.28 g/mol
Clave InChI: ZBTSKTOTORIABK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine core substituted with a 4-aminophenyl group and a hydroxymethyl group, a structural motif common in bioactive molecules . Compounds with this scaffold are frequently employed as key intermediates in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . The aminophenyl and hydroxymethyl functional groups provide versatile handles for further chemical modification, enabling exploration of structure-activity relationships. Research into similar aniline-pyrrolidine compounds suggests potential applications in targeting neurological systems, though the specific mechanism of action for this analog requires further investigation . As with many specialized intermediates, it may serve as a building block for molecules studied in contexts such as enzyme modulation or receptor binding . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

[1-(4-aminophenyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-4-2-11(13)3-5-12/h2-5,9-10,15H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTSKTOTORIABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Screening of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on De-risking and Unveiling Therapeutic Potential

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is fraught with challenges. The initial, and arguably most critical, phase of this journey is a comprehensive in vitro pharmacological evaluation. This guide provides a detailed roadmap for the systematic screening of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, a compound of interest with a pyrrolidine scaffold, a structural motif present in numerous biologically active molecules.[1] While specific pharmacological data for this exact molecule is not yet in the public domain, its structural alerts, particularly the aminophenyl and pyrrolidine moieties, suggest a potential for interaction with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][3]

This document is structured not as a rigid protocol but as a strategic guide for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to screening, beginning with broad-based liability and primary target identification, and progressing to more focused mechanistic and safety studies. The experimental choices described herein are grounded in the principles of scientific integrity, aiming to build a self-validating dataset that will provide a robust foundation for any future development of this compound.

Section 1: Foundational Analysis and Compound Profiling

Before embarking on extensive biological screening, a thorough understanding of the physicochemical properties of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is paramount. These properties will influence its behavior in biological assays and inform the design of subsequent experiments.

1.1. Physicochemical Characterization

A summary of the key physicochemical parameters for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol should be established.

ParameterValueSignificance in In Vitro Screening
Molecular WeightTo be determinedInfluences diffusion and membrane permeability.
pKaTo be determinedAffects solubility and charge state at physiological pH.
LogPTo be determinedPredicts lipophilicity and potential for non-specific binding.
Aqueous SolubilityTo be determinedCritical for preparing accurate and stable assay solutions.

1.2. Rationale for Initial Screening Cascade

The initial screening cascade is designed to be broad, casting a wide net to identify potential primary targets and, equally importantly, to flag any potential off-target liabilities early in the discovery process.[4][5] The choice of initial assays is guided by the structural features of the molecule. The aminophenyl-pyrrolidinyl core is a privileged scaffold in medicinal chemistry, with derivatives known to interact with a variety of targets. For instance, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists.[2] This suggests that a primary screen against a panel of GPCRs, particularly those involved in CNS function, would be a logical starting point.

Section 2: Primary Pharmacology and Target Identification

The objective of this phase is to identify the primary biological target(s) of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. A tiered approach, starting with broad screening and moving to more specific assays, is recommended.

2.1. Tier 1: Broad Target Screening

A broad screen against a panel of receptors, enzymes, and ion channels provides an unbiased view of the compound's activity profile.[6]

2.1.1. Recommended Assay: Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for identifying interactions between a compound and a wide range of biological targets.

Experimental Protocol: Representative Radioligand Binding Assay

  • Target Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the receptor.

  • Reaction Mixture: The reaction mixture typically contains the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Self-Validating System:

  • Positive Control: A known inhibitor of the target receptor is included to ensure the assay is performing correctly.

  • Negative Control: A vehicle control (e.g., DMSO) is used to determine the baseline level of binding.

  • Non-Specific Binding: Determined in the presence of a high concentration of a non-labeled ligand to saturate the target receptors.

2.2. Tier 2: Functional Confirmation and Mechanism of Action

Once a preliminary "hit" is identified from the binding assays, it is crucial to confirm this interaction in a functional, cell-based assay. This step will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

2.2.1. Recommended Assay: Calcium Mobilization Assay for GPCRs

For GPCRs that signal through the Gq pathway, a calcium mobilization assay is a common and effective functional readout.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Cells stably expressing the target GPCR are cultured to an appropriate density.

  • Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, is added at various concentrations.

  • Stimulation (for antagonists): For antagonist testing, a known agonist of the receptor is added after pre-incubation with the test compound.

  • Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The data is analyzed to determine the concentration of the compound that produces 50% of the maximal response (EC50) for agonists, or the concentration that inhibits 50% of the agonist response (IC50) for antagonists.

dot

G cluster_workflow Functional Assay Workflow Start Start: Cells expressing target GPCR Load Load with Calcium-Sensitive Dye Start->Load 1. Add_Compound Add Test Compound (Agonist/Antagonist) Load->Add_Compound 2. Stimulate Stimulate with known agonist (for antagonist mode) Add_Compound->Stimulate 3a. Measure Measure Fluorescence (Calcium Flux) Add_Compound->Measure 3b. (Agonist mode) Stimulate->Measure 4. Analyze Data Analysis (EC50 / IC50) Measure->Analyze 5.

Caption: Workflow for a cell-based calcium mobilization assay.

Section 3: Secondary Pharmacology and Selectivity Profiling

After identifying a primary target, it is essential to assess the selectivity of the compound. A highly selective compound is generally preferred as it is less likely to cause off-target side effects.

3.1. Rationale for Selectivity Screening

Selectivity is assessed by testing the compound against a panel of related receptors or targets. For example, if the primary target is a specific serotonin receptor subtype, the compound should be tested against other serotonin receptor subtypes to determine its selectivity profile.

3.2. Recommended Assay: Counter-Screening Assays

The same assay formats used for primary target identification (e.g., radioligand binding or functional assays) can be employed for counter-screening against a panel of related targets.

Data Presentation: Selectivity Profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

TargetIC50 / EC50 (nM)Fold Selectivity vs. Primary Target
Primary Target XTo be determined1
Related Target YTo be determinedTo be calculated
Related Target ZTo be determinedTo be calculated

Section 4: In Vitro Safety Pharmacology and Liability Assessment

Early identification of potential safety liabilities is a critical component of modern drug discovery.[7][8] In vitro safety pharmacology assays are designed to assess the potential for adverse effects on major physiological systems.[9]

4.1. Cardiovascular Safety: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the activity of a new compound on the hERG channel is a regulatory requirement.[10]

4.1.1. Recommended Assay: Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a high-throughput method for directly measuring the effect of a compound on ion channel currents.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: A cell line stably expressing the hERG channel is used.

  • Cell Plating: Cells are plated onto the specialized microfluidic chips of the automated patch clamp system.

  • Seal Formation: The system establishes a high-resistance seal between the cell membrane and the chip.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch clamp configuration.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG channel currents.

  • Compound Application: The test compound is applied at various concentrations.

  • Current Measurement: The hERG channel current is measured before and after compound application.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

dot

G cluster_pathway hERG Channel Inhibition Pathway Compound (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol Binds to hERG K+ Channel hERG_Inhibition hERG Channel Inhibition Reduced K+ Efflux Compound->hERG_Inhibition AP_Prolongation Action Potential Prolongation hERG_Inhibition->AP_Prolongation QT_Prolongation QT Interval Prolongation (on ECG) AP_Prolongation->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia

Caption: Signaling pathway of hERG channel inhibition leading to arrhythmia risk.

4.2. General Cytotoxicity Assessment

Assessing the general cytotoxicity of a compound is important to ensure that any observed activity in cell-based assays is not due to cell death.

4.2.1. Recommended Assay: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: A suitable cell line is seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and a CC50 (50% cytotoxic concentration) value is determined.

Section 5: Data Interpretation and Next Steps

The culmination of this comprehensive in vitro screening cascade is a rich dataset that provides a pharmacological fingerprint of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

5.1. Building a Pharmacological Profile

The data should be compiled into a clear and concise summary table to facilitate interpretation and decision-making.

Assay CategoryTarget / AssayResult (IC50 / EC50 / CC50)
Primary Pharmacology Broad Target ScreenSummary of significant hits
Primary Target Functional AssayTo be determined
Secondary Pharmacology Selectivity PanelSummary of selectivity ratios
Safety Pharmacology hERG Channel AssayTo be determined
Cytotoxicity (MTT Assay)To be determined

5.2. Decision-Making and Future Directions

The integrated analysis of the primary pharmacology, selectivity, and safety data will inform the next steps in the development of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

  • Favorable Profile: If the compound demonstrates high potency and selectivity for a desirable therapeutic target with a clean safety profile (e.g., hERG IC50 > 10 µM and CC50 > 10 µM), it would be a strong candidate for further optimization and in vivo studies.

  • Unfavorable Profile: If the compound shows low potency, poor selectivity, or significant safety liabilities (e.g., potent hERG inhibition), further development may not be warranted, or significant medicinal chemistry efforts may be required to mitigate these issues.

This in-depth technical guide provides a robust framework for the initial in vitro pharmacological characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. By following a logical and scientifically rigorous screening cascade, researchers can efficiently and effectively unveil the therapeutic potential of this novel chemical entity while identifying and mitigating potential risks early in the drug discovery process.

References

  • RTI International. (2026, March 1). In Vitro Pharmacology, Bioassay Development, and High-Throughput Screening (HTS). Retrieved from [Link]

  • PubMed. (2008, October 15). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive preclinical safety testing: toxicology & safety pharmacology. Retrieved from [Link]

  • Huang, C. Q., et al. (2005, August 15). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Oncodesign Services. (2026, March 9). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Retrieved from [Link]

  • Inotiv. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Crown Bioscience. (n.d.). In Vitro Drug Screening. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Simmler, L. D., et al. (2014, March 15). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Retrieved from [Link]

Sources

Toxicity and safety profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Executive Summary

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document outlines a phased, mechanism-driven approach to preclinical safety assessment. In the absence of specific toxicological data for this compound, this guide synthesizes established principles of toxicology and preclinical drug development to propose a robust testing strategy. The narrative emphasizes the causality behind experimental choices, adherence to self-validating protocols, and authoritative scientific grounding. Methodologies for key in vitro and in vivo assays are detailed, accompanied by data interpretation strategies and visual workflows to facilitate a thorough understanding of the safety evaluation process.

Introduction: Compound Overview and the Imperative for a Robust Safety Profile

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring an aminophenyl moiety and a pyrrolidinyl methanol component, suggests a complex pharmacological and metabolic profile that warrants a thorough preclinical safety evaluation. The primary objective of preclinical toxicology studies is to characterize the potential adverse effects of a new chemical entity (NCE) before its administration to human subjects in clinical trials.[1][2] A well-designed toxicology program identifies potential target organ toxicities, establishes a safe starting dose for clinical studies, and informs the clinical monitoring plan.[2]

This guide proposes a tiered and integrated approach to the safety assessment of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, commencing with in silico and in vitro evaluations and progressing to in vivo studies. This strategy is designed to be resource-efficient and to adhere to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[3]

Structural Alerts and Postulated Mechanisms of Toxicity

A preliminary analysis of the chemical structure of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol reveals potential structural alerts that may be associated with toxicity:

  • Aniline Moiety (4-Aminophenyl group): Aromatic amines are a well-known class of compounds that can undergo metabolic activation to reactive intermediates, potentially leading to genotoxicity and carcinogenicity.

  • Methanol Group: While the methanol group is part of a larger molecule and less likely to be metabolized to the same extent as free methanol, its potential to undergo oxidation to formaldehyde and formic acid, known toxicants, should be considered.[4][5][6]

The safety assessment strategy will, therefore, place a strong emphasis on evaluating genotoxicity and potential metabolic activation pathways.

A Phased Approach to Toxicity Assessment

A logical, tiered approach to toxicity testing is recommended to systematically evaluate the safety profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Acute and Dose-Range Finding cluster_2 Phase 3: Repeated-Dose and Genetic Toxicology in_vitro_cytotoxicity In Vitro Cytotoxicity acute_toxicity Acute Toxicity Studies in_vitro_cytotoxicity->acute_toxicity Inform starting doses in_vitro_genotoxicity In Vitro Genotoxicity in_vivo_genotoxicity In Vivo Genotoxicity in_vitro_genotoxicity->in_vivo_genotoxicity Follow-up on positive findings metabolic_stability Metabolic Stability metabolic_stability->acute_toxicity dose_range_finding Dose-Range Finding acute_toxicity->dose_range_finding repeated_dose Repeated-Dose Toxicity dose_range_finding->repeated_dose

Caption: A tiered approach to preclinical toxicity testing.

In Vitro Toxicity Assessment

In vitro assays are crucial for the early identification of potential toxicities, offering rapid and cost-effective screening of new chemical entities.[3][7][8]

In Vitro Cytotoxicity

Rationale: To determine the concentration at which the compound causes cell death and to provide a preliminary indication of its toxic potential.[3][7][9] This data is essential for selecting dose levels for subsequent in vivo studies.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

    • Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations.

    • Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Genotoxicity

Rationale: To assess the potential of the compound to induce genetic mutations. Given the presence of an aminophenyl group, this is a critical early-stage assessment.

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test).[10][11][12]

Experimental Protocol: Ames Test (Plate Incorporation Method) [10][13][14]

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[10][11]

  • Metabolic Activation (S9 Mix):

    • Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[12]

  • Assay Procedure:

    • To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Add top agar to the mixture and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Toxicity Assessment

In vivo studies are essential to understand the compound's effects in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential to cause systemic toxicity.[1][15]

Acute Toxicity and Dose-Range Finding

Rationale: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[16] This information is crucial for designing longer-term repeated-dose toxicity studies.

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Model:

    • Use a rodent species, typically rats or mice.

  • Dosing:

    • Administer the compound via the intended clinical route of administration (e.g., oral, intravenous).

    • Start with a single animal at a dose estimated from the in vitro cytotoxicity data.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • Observations:

    • Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • Necropsy:

    • At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

  • Data Analysis:

    • The MTD is determined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Repeated-Dose Toxicity

Rationale: To evaluate the toxic effects of the compound after repeated administration over a longer period. This helps to identify cumulative toxicity and potential target organs.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

  • Animal Model:

    • Use one rodent and one non-rodent species.

  • Dosing:

    • Administer the compound daily for 28 days at three dose levels (low, mid, and high) and a vehicle control. The high dose should be the MTD determined from the acute toxicity study.

  • In-Life Monitoring:

    • Conduct daily clinical observations, weekly body weight and food consumption measurements.

    • Perform ophthalmological examinations and functional observational batteries.

  • Clinical Pathology:

    • Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

    • Collect urine samples for urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize the animals and perform a full necropsy.

    • Weigh major organs.

    • Collect tissues for histopathological examination.

  • Data Analysis:

    • Analyze all data for dose-related changes.

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.

In Vivo Genotoxicity

Rationale: To confirm or refute any positive findings from the in vitro genotoxicity assays and to assess the compound's genotoxic potential in a mammalian system.[17][18][19]

Recommended Assay: In Vivo Mammalian Erythrocyte Micronucleus Test.[17][18][19][20]

Experimental Protocol: In Vivo Micronucleus Assay [17][19][20]

  • Animal Model:

    • Typically conducted in mice or rats.

  • Dosing:

    • Administer the compound at three dose levels, including the MTD.

  • Sample Collection:

    • Collect bone marrow or peripheral blood at appropriate time points after the last dose.

  • Slide Preparation and Analysis:

    • Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

    • Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

  • Data Analysis:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineIC50 (µM) after 48h exposure
HepG2[Insert Value]
HEK293[Insert Value]
A549[Insert Value]

Table 2: Hypothetical In Vivo Acute Toxicity Data

SpeciesRoute of AdministrationMTD (mg/kg)
MouseOral[Insert Value]
RatOral[Insert Value]

Potential Metabolic Pathways and Bioactivation

The aminophenyl moiety is a key structural feature that may undergo metabolic activation. The following diagram illustrates a postulated metabolic pathway.

G Parent (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol N_hydroxylation N-Hydroxylation (CYP450) Parent->N_hydroxylation N_hydroxy_metabolite N-Hydroxy Metabolite N_hydroxylation->N_hydroxy_metabolite Esterification Esterification (Sulfotransferase/ Acetyltransferase) N_hydroxy_metabolite->Esterification Reactive_intermediate Reactive Electrophilic Intermediate Esterification->Reactive_intermediate DNA_adducts DNA Adducts Reactive_intermediate->DNA_adducts Genotoxicity Genotoxicity DNA_adducts->Genotoxicity

Caption: Postulated metabolic activation pathway of the aminophenyl moiety.

Conclusion and Recommendations

This technical guide provides a comprehensive and scientifically rigorous framework for the preclinical toxicity and safety assessment of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. By following the proposed phased approach, researchers can systematically evaluate the potential toxicities of this novel compound, ensuring a robust data package to support its further development. The emphasis on understanding the underlying mechanisms of toxicity will not only satisfy regulatory requirements but also contribute to a deeper understanding of the compound's overall pharmacological profile. It is recommended that these studies be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory acceptance.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved March 17, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved March 17, 2026, from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved March 17, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved March 17, 2026, from [Link]

  • PubMed. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. Retrieved March 17, 2026, from [Link]

  • The Ames Test. (2024, October 13). Retrieved March 17, 2026, from [Link]

  • National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved March 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. Retrieved March 17, 2026, from [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved March 17, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). In-vivo cytogenetics. Retrieved March 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1998, August). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. Retrieved March 17, 2026, from [Link]

  • PubMed. (2020, January 5). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. Retrieved March 17, 2026, from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. Retrieved March 17, 2026, from [Link]

  • Pharma Models. (n.d.). Preclinical Toxicology Testing and Toxicity Profiles. Retrieved March 17, 2026, from [Link]

  • Noble Life Sciences. (2022, March 20). Preclinical Toxicology Considerations for Successful IND Application. Retrieved March 17, 2026, from [Link]

  • ChemBK. (2024, April 9). (4-aminophenyl)methanol. Retrieved March 17, 2026, from [Link]

  • Chemical Substance Information. (n.d.). [1-(4-AMINOPHENYL)PIPERIDIN-4-YL]METHANOL. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol hydrochloride. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 1-[(4-Aminophenyl)methyl]-3-[1-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]urea. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). [1-(3-aminobenzoyl)piperidin-4-yl]methanol. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. Retrieved March 17, 2026, from [Link]

  • SciELO. (n.d.). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Retrieved March 17, 2026, from [Link]

  • IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved March 17, 2026, from [Link]

  • LITFL. (2024, December 18). Methanol Toxicity. Retrieved March 17, 2026, from [Link]

  • DynaMedex. (2023, August 22). Methanol Poisoning. Retrieved March 17, 2026, from [Link]

  • EMACC-WG / MSF Norway / Oslo University Hospital. (2019). Protocol – methanol poisoning. Retrieved March 17, 2026, from [Link]

Sources

Methodological & Application

A Comprehensive HPLC Strategy for the Analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol: Achiral Purity and Chiral Separation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-first guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. Recognizing the compound's structural complexity, which includes multiple stereocenters and ionizable functional groups, this document outlines two distinct but complementary methods: a reversed-phase HPLC (RP-HPLC) method for achiral purity assessment and quantification, and a chiral HPLC method for the critical separation of its stereoisomers. The narrative emphasizes the causal link between the analyte's physicochemical properties and the strategic choices made during method development, ensuring a protocol that is both scientifically sound and readily applicable for researchers, quality control analysts, and drug development professionals.

Part 1: Method Development — A Strategy Guided by Physicochemical Properties

The molecular structure of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol presents several key characteristics that dictate the analytical approach. A successful method hinges on understanding and controlling the behavior of these features within the chromatographic system.

  • Structure and Functional Groups: The analyte consists of a polar pyrrolidin-methanol core attached to a moderately non-polar aminophenyl group. The presence of two basic nitrogen atoms—an aromatic aniline-type amine and a more basic aliphatic pyrrolidine amine—along with a hydroxyl group, makes the molecule's retention and peak shape highly dependent on the mobile phase pH.

  • UV Absorbance: The aminophenyl chromophore is the primary site of UV absorption. Aromatic amines typically exhibit strong absorbance maxima in the range of 240-280 nm.[1][2] A diode array detector (DAD) scan is recommended to determine the optimal wavelength for maximum sensitivity and specificity, which is anticipated to be near 254 nm.

  • Ionization (pKa): The pKa of the aromatic amine (aniline derivative) is expected to be around 4.5-5.0, while the aliphatic secondary amine in the pyrrolidine ring is significantly more basic, with a pKa likely in the 10.5-11.5 range.[3][4] To ensure consistent interaction with the stationary phase and to achieve sharp, symmetrical peaks, it is imperative to control the protonation state of the molecule. By setting the mobile phase pH to ~3.0, well below both pKa values, both nitrogen atoms will be fully and consistently protonated.

  • Chirality: The pyrrolidine ring contains at least two stereocenters (at the C3 and C4 positions). As the biological activity of stereoisomers can differ dramatically, their separation and quantification are critical in pharmaceutical development.[5] This necessitates the development of a specific chiral separation method, often accomplished using a Chiral Stationary Phase (CSP).[5][6]

Logical Workflow for Method Development

The overall strategy follows a logical progression from understanding the analyte to developing and validating the final methods.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, UV Scan, Solubility) B Define Analytical Goals (Purity, Enantiomeric Ratio) C Select Mode & Column (RP-HPLC, C18 for Purity) (CSP for Chiral) B->C D Optimize Mobile Phase (pH, Organic Modifier, Gradient) C->D E Set Detection Parameters (Wavelength, Bandwidth) D->E F System Suitability Testing (Tailing, Resolution, Precision) E->F G Method Validation (ICH Q2) (Linearity, Accuracy, Precision) F->G H Final Protocol Documentation G->H

Caption: Workflow for HPLC Method Development and Validation.

Part 2: Achiral RP-HPLC Method for Purity and Assay

This reversed-phase method is designed for the routine quality control of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, enabling the separation of the main component from potential process impurities or degradation products.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

2. Reagent and Sample Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column Halo C18, 150 x 4.6 mm, 2.7 µm (or equivalent high-efficiency core-shell C18 column)[7]
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 5% B2-15 min: 5% to 70% B15-17 min: 70% to 95% B17-19 min: 95% B19.1-22 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Theoretical Plates (N): ≥ 10,000

Part 3: Chiral HPLC Method for Enantiomeric Separation

The separation of stereoisomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for resolving a broad range of chiral compounds, including those with pyrrolidine scaffolds.[5][8] This protocol utilizes a normal phase approach, which often provides superior selectivity for this class of compounds on polysaccharide CSPs.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system as described for the achiral method.

  • HPLC-grade n-hexane, ethanol, and isopropanol.

  • Triethylamine (TEA) as a mobile phase additive.

2. Reagent and Sample Preparation:

  • Mobile Phase: A mixture of n-Hexane:Ethanol:Triethylamine (85:15:0.1, v/v/v). Degas before use.

  • Diluent: Ethanol or the mobile phase itself.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP)[8]
Mobile Phase n-Hexane:Ethanol:Triethylamine (85:15:0.1, v/v/v) - Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection DAD, 254 nm

4. Data Analysis:

  • Resolution (Rs): The resolution between the enantiomeric peaks should be ≥ 1.5 for baseline separation.

  • Enantiomeric Excess (% ee): Calculated using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Part 4: Method Validation Framework

To ensure the methods are reliable and suitable for their intended purpose, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAchiral Method (Purity/Assay)Chiral Method (Enantiomeric Purity)
Specificity Demonstrate resolution from impurities and degradation products (forced degradation study).Demonstrate resolution between all stereoisomers.
Linearity Typically 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). R² ≥ 0.999.For the minor enantiomer, typically from LOQ to 2.0% of the nominal concentration. R² ≥ 0.99.
Accuracy (Recovery) Spike placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Recovery: 98-102%.Spike the major enantiomer with known amounts of the minor enantiomer. Recovery: 90-110%.
Precision (RSD%) Repeatability (n=6) and Intermediate Precision (different day/analyst). RSD ≤ 2.0%.Repeatability at a level of ~1% of the minor enantiomer. RSD ≤ 10.0%.
LOD & LOQ Determined by signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or standard deviation of the response.Determined specifically for the minor enantiomer.
Robustness Evaluate the effect of small, deliberate changes in pH (±0.2), column temp (±2°C), flow rate (±10%).Evaluate the effect of small changes in mobile phase composition (e.g., % Ethanol ±1%).

Conclusion

The distinct HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive analytical control of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. The reversed-phase method offers a precise means for quantifying the analyte and ensuring its purity from process-related impurities. The complementary chiral method provides the essential capability to separate and control its stereoisomeric composition. By grounding the experimental design in the fundamental physicochemical properties of the analyte, these protocols offer a high degree of trustworthiness and are readily adaptable for implementation in research and quality control laboratories.

References

  • BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Yazdi, A. S., Mofazzeli, F., & Es'haghi, Z. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.
  • Chen, J., & Pawliszyn, J. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Wang, J., Wu, S., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the complete structural elucidation of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and unambiguous characterization is paramount for drug development and structure-activity relationship (SAR) studies.[1][2] This document outlines systematic protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We explain the causality behind the experimental choices and provide a logical workflow for spectral interpretation, culminating in the unequivocal assignment of all proton and carbon signals.

Introduction

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a polysubstituted heterocyclic compound featuring a stereochemically rich pyrrolidine core linked to an aminophenyl moiety. The structural complexity, including multiple chiral centers, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular framework, atom connectivity, and stereochemistry.[3][4]

This guide moves beyond a simple listing of spectral data. As a field-proven methodology, it details the why behind each step, from sample preparation to the strategic application of a multi-dimensional NMR toolkit. By integrating data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, we can assemble a complete, self-validating structural picture of the molecule.

Foundational Principles of the NMR Toolkit

A comprehensive structural assignment requires a combination of NMR experiments, each providing a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of carbon atoms (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[5][6][7] The DEPT-135 experiment is particularly informative, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[8][9]

  • COSY (Correlation Spectroscopy): A 2D experiment that maps proton-proton (¹H-¹H) couplings.[10] It is the primary tool for identifying adjacent protons and tracing out the spin systems within the molecule, such as the protons on the pyrrolidine ring.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[13][14][15] It is the most reliable method for assigning protonated carbons.[16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[18][19] It is indispensable for connecting different structural fragments and for assigning non-protonated (quaternary) carbons.[20][21]

Experimental Protocols

Protocol: NMR Sample Preparation

A meticulously prepared sample is the foundation for high-quality NMR data. This protocol ensures a homogeneous solution free from particulates and paramagnetic impurities that can degrade spectral quality.[22]

  • Sample Weighing: Accurately weigh 10-15 mg of the purified (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum.[23][24]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power and its ability to slow the exchange of labile -NH₂ and -OH protons, often allowing them to be observed as distinct signals. Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[23] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any microscopic solid impurities, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[23][25] Any remaining solid particles can severely impact the magnetic field homogeneity and spectral resolution.[24]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol: NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 or 500 MHz NMR spectrometer.

Experiment Pulse Program Key Parameters Purpose
¹H NMR Standard (e.g., zg30)Scans: 16-32, Relaxation Delay (d1): 2 sObserve proton signals, integration, and multiplicity.
¹³C{¹H} NMR Proton decoupled (e.g., zgpg30)Scans: 1024-4096, Relaxation Delay (d1): 2-5 sObserve all unique carbon signals.
DEPT-135 Standard DEPTScans: 128-256, Edited for CH/CH₃ (positive) and CH₂ (negative)Differentiate carbon types.[7]
gCOSY Gradient-selected COSYScans per increment: 4-8Identify ¹H-¹H scalar couplings.[10]
gHSQC Gradient-selected HSQCScans per increment: 8-16Correlate protons to their directly attached carbons.[14]
gHMBC Gradient-selected HMBCScans per increment: 16-32, Long-range coupling delay optimized for ~8 HzCorrelate protons to carbons over 2-3 bonds.[18]

Spectral Interpretation and Data Analysis

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following atom numbering scheme will be used throughout the analysis.

Caption: Logical workflow for NMR-based structure elucidation.

Key 2D NMR Correlation Networks

Visualizing the key correlations on the molecular structure provides an intuitive map of the connectivity.

Caption: Key COSY (red) and HMBC (blue) correlations.

Conclusion

The application of a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and powerful method for the complete structural characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. The logical workflow presented herein, from meticulous sample preparation to the hierarchical interpretation of COSY, HSQC, and HMBC spectra, ensures a high-confidence assignment of all proton and carbon resonances. This detailed characterization is a non-negotiable prerequisite for any further investigation in drug discovery and development, providing the foundational data for understanding biological activity and guiding future molecular design.

References

  • Vertex AI Search. (2024). DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.
  • Organomation. (n.d.).
  • University of Minnesota. (n.d.). How to make an NMR sample.
  • MIT OpenCourseWare. (n.d.). 8.
  • Unknown. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Iowa State University. (n.d.).
  • Unknown. (n.d.).
  • NMR Wiki. (2009). DEPT.
  • Advances in Polymer Science. (n.d.).
  • Unknown. (n.d.).
  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.
  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy.
  • Fiveable. (2025). HSQC: Organic Chemistry Study Guide.
  • Bohrium. (n.d.). COSY Spectroscopy | SciencePedia.
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Scribd. (n.d.). Understanding COSY NMR Spectroscopy.
  • Chemistry LibreTexts. (2025). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Bruker. (n.d.).
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ResearchGate. (2014).
  • Benchchem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Application Notes & Protocols: In Vivo Dosing of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel chemical entity (NCE), (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, hereafter referred to as "Compound-XYZ." As specific physicochemical and pharmacokinetic data for Compound-XYZ are not publicly available, this guide establishes a foundational strategy based on first principles of formulation science. We will deduce potential properties from its chemical structure, outlining a systematic, tiered approach to vehicle selection, formulation development, and administration. The protocols herein are designed to be self-validating, ensuring scientific rigor and data reproducibility in early-stage preclinical studies.

Part 1: Foundational Strategy & Physicochemical Postulates

The successful execution of any in vivo study hinges on a robust and appropriate dosing formulation.[1][2] For an NCE like Compound-XYZ, where established data is absent, our strategy must begin with a predictive analysis of its structure to guide empirical testing.

Structural Analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol (Compound-XYZ):

  • Aminophenyl Group: This primary aromatic amine is a weak base. This is the most critical feature for formulation, as it allows for salt formation. By adjusting the pH of an aqueous vehicle to be acidic, the amine group will become protonated, which can dramatically increase aqueous solubility.[3][4][5] This is a common and highly effective strategy for basic drugs.[3]

  • Methanol Group: The primary alcohol adds polarity and provides a site for hydrogen bonding, contributing favorably to potential aqueous solubility.

  • Pyrrolidine & Methyl Groups: These components add non-polar character and increase the lipophilicity of the molecule, which could counteract the solubility-enhancing effects of the polar groups.

Initial Hypothesis: Compound-XYZ is likely a weakly basic compound with pH-dependent solubility. It may exhibit limited solubility in neutral aqueous media (like water or saline) but is expected to become significantly more soluble under acidic pH conditions.[4][5][6]

Part 2: A Tiered Approach to Vehicle Selection

The goal is to use the simplest, most physiologically compatible vehicle possible.[1] Progression to more complex vehicles should only occur if simpler systems fail to achieve the required concentration, stability, and safety profile.

Tier 1: Aqueous Vehicles (Preferred)

These are the first choice due to their safety and minimal interference with biological systems.[7]

  • Strategy: Leverage the basic aminophenyl group by creating an acidic, pH-adjusted solution. This involves forming a salt in situ, which is a standard method for enhancing the solubility of ionizable compounds.[4][8]

  • Vehicles:

    • Sterile Water for Injection (WFI)

    • 0.9% Sodium Chloride (Saline)

    • Phosphate-Buffered Saline (PBS) - Caution: Buffering capacity may resist pH adjustment.

    • 5% Dextrose in Water (D5W)

  • pH Adjustment: Use pharmaceutically acceptable acids like Hydrochloric Acid (HCl) or Citric Acid to lower the pH. The target pH should be 1-2 units below the compound's pKa to ensure complete ionization.

Tier 2: Aqueous Co-Solvent Systems

If Tier 1 fails to achieve the target concentration, the next step is to increase the solvent's polarity-matching capability by adding a water-miscible organic co-solvent.[6]

  • Strategy: Dissolve Compound-XYZ in a minimal amount of the organic co-solvent first, then dilute with the aqueous vehicle. The goal is to keep the organic solvent concentration as low as possible to mitigate toxicity.[9][10]

  • Common Co-solvents & Considerations:

Co-SolventTypical ConcentrationRoute SuitabilityKey Considerations
Polyethylene Glycol 400 (PEG 400) 10-60%IV, IP, PO, SCGenerally safe, but can cause diarrhea and intestinal issues with long-term oral use.[11] Less toxic than DMSO for IV routes.[9][10]
Propylene Glycol (PG) 10-40%IV, IP, POCan cause motor impairment at higher doses, especially via IP route.[12][13]
Dimethyl Sulfoxide (DMSO) <10% (IV), up to 100% (topical)IV, IP, PO, SCHigh solubilizing power but has its own biological effects and can cause hemolysis and neurotoxicity at higher concentrations.[12][13][14] Use should be minimized.
Ethanol 5-15%IV, IP, POCan have sedative effects. Must be used with caution. Dilution is recommended to improve blood compatibility.[9][10]
Tier 3: Surfactant & Suspension Systems

For compounds with very low solubility or for specific administration routes (e.g., oral gavage), suspensions or surfactant-based vehicles are used.

  • Suspensions (Primarily for Oral - PO):

    • Strategy: Create a uniform dispersion of fine particles of Compound-XYZ in an aqueous medium using a suspending agent. This does not solubilize the compound but ensures uniform dosing.

    • Vehicles: 0.5-1% w/v Carboxymethylcellulose (CMC)[7][15] or Methylcellulose (MC) in water or saline.

  • Surfactant Vehicles (Micellar Solutions):

    • Strategy: Use surfactants above their critical micelle concentration to form micelles that encapsulate the drug, increasing its apparent solubility.

    • Vehicles: Polysorbate 80 (Tween® 80) or Cremophor® EL. Often used in combination with co-solvents. These can cause hypersensitivity reactions and should be used cautiously.

Part 3: Experimental Workflow & Protocols

A systematic, data-driven approach is mandatory. The following workflow ensures a logical progression from characterization to a final, validated formulation.

Workflow Diagram: Vehicle Selection for Compound-XYZ

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Co-Solvent Formulation cluster_2 Phase 3: Suspension Formulation cluster_3 Phase 4: Finalization & QC start Start: Receive Compound-XYZ sol_screen Step 1: Aqueous Solubility Screening (pH 3, 5, 7.4) start->sol_screen is_sol Is Target Conc. Achieved in Acidic pH? sol_screen->is_sol cosolvent Step 2: Co-solvent Screening (e.g., PEG400, PG) is_sol->cosolvent No final_form Final Formulation: pH-Adjusted Solution is_sol->final_form  Yes is_sol2 Is Target Conc. Achieved? cosolvent->is_sol2 suspension Step 3: Develop Suspension (e.g., 0.5% CMC) (For Oral Route) is_sol2->suspension No / Oral Route final_form2 Final Formulation: Co-solvent Solution is_sol2->final_form2  Yes final_form3 Final Formulation: Suspension suspension->final_form3 qc Step 4: QC Check (Clarity, pH, Conc., Stability) final_form->qc final_form2->qc final_form3->qc

Caption: Decision workflow for selecting an appropriate in vivo vehicle for Compound-XYZ.

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation (Tier 1)

This protocol aims to create a 5 mg/mL solution of Compound-XYZ in saline for intravenous administration.

  • Materials:

    • Compound-XYZ

    • Sterile 0.9% Saline

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Sterile vials, magnetic stirrer, pH meter

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh 50 mg of Compound-XYZ and place it into a sterile glass vial.

    • Add approximately 8 mL of sterile saline to the vial.

    • Place a sterile magnetic stir bar in the vial and stir. The compound will likely not dissolve completely.

    • While stirring, add 0.1 N HCl dropwise. Monitor the pH continuously. Observe for dissolution.

    • Continue adding acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs. The solution should be visually clear.

    • Self-Validation: Once dissolved, check if the pH is physiologically acceptable (ideally > pH 3 for parenteral routes). If the pH is too low, carefully back-titrate with 0.1 N NaOH, ensuring the compound does not precipitate.

    • Adjust the final volume to 10 mL with sterile saline.

    • Confirm the final pH.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial. This step is mandatory for all parenteral solutions to ensure sterility.[16]

    • QC Check: Visually inspect for clarity and particulates. Confirm concentration via HPLC-UV if possible. Assess stability by storing an aliquot for 24 hours at room temperature and 4°C and re-inspecting for precipitation.

Protocol 2: Preparation of a Co-Solvent Formulation (Tier 2)

This protocol describes preparing a 10 mg/mL solution using PEG 400 for intraperitoneal injection.

  • Materials:

    • Compound-XYZ

    • Polyethylene Glycol 400 (PEG 400), USP grade

    • Sterile 0.9% Saline

    • Sterile vials, vortex mixer, sonicator

  • Procedure:

    • Weigh 100 mg of Compound-XYZ into a sterile vial.

    • Add 4 mL of PEG 400. Vortex and/or sonicate gently until the compound is fully dissolved.

    • Slowly add 6 mL of sterile saline to the PEG 400 concentrate while vortexing to prevent precipitation. This results in a 40% PEG 400 in saline vehicle.

    • Self-Validation: Visually inspect the final formulation for clarity. If it becomes hazy or precipitates, the formulation is unsuitable. In this case, a higher percentage of PEG 400 may be required, or an alternative co-solvent should be tested.

    • QC Check: Assess stability at room temperature for at least 4 hours to ensure the compound remains in solution for the duration of the dosing procedure.

Protocol 3: Preparation of a Suspension for Oral Gavage (Tier 3)

This protocol details the preparation of a 10 mg/mL suspension in 0.5% CMC for oral administration.[7]

  • Materials:

    • Compound-XYZ

    • Carboxymethylcellulose sodium (CMC-Na), low viscosity

    • Sterile Water for Injection (WFI)

    • Mortar and pestle, magnetic stirrer, graduated cylinder

  • Vehicle Preparation (0.5% w/v CMC):

    • Heat ~50% of the required final volume of WFI to ~60°C.

    • Slowly sprinkle 0.5 g of CMC powder for every 100 mL of final volume into the heated water while stirring vigorously to create a vortex. This prevents clumping.

    • Once dispersed, add the remaining volume as cool WFI and continue stirring until the solution is uniform and clear.[7] Allow to cool to room temperature.

  • Suspension Preparation:

    • Weigh 100 mg of Compound-XYZ and place it in a mortar.

    • Add a few drops of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to ensure fine particle dispersion.[17]

    • Gradually add more of the 0.5% CMC vehicle in small portions while continuing to mix, creating a slurry.

    • Transfer the slurry to a graduated cylinder or vial and rinse the mortar with the remaining vehicle to ensure a complete transfer.

    • Bring to the final volume of 10 mL with the 0.5% CMC vehicle.

    • Stir with a magnetic stirrer for at least 30 minutes.

    • Self-Validation: The final product should be a milky, homogenous suspension. A key QC check is to let it stand for 30 minutes and observe for any rapid settling. The suspension should be easily re-homogenized by gentle shaking. Always stir the suspension immediately before drawing each dose to ensure uniformity.

Part 4: Administration Guidelines & Best Practices

The choice of vehicle is intrinsically linked to the route of administration.[2][18]

Maximum Dosing Volumes in Rodents

Adhering to established volume limits is critical for animal welfare and data validity.[1]

SpeciesRouteMax Volume (mL/kg)Recommended Needle Size
Mouse Intravenous (IV) 5 (bolus), 10 (slow)27-30 G[19]
Intraperitoneal (IP) 1025-27 G[16]
Subcutaneous (SC) 1025-27 G
Oral (PO) 10 (up to 20 justified)[20]20-22 G (gavage needle)[17]
Rat Intravenous (IV) 525-27 G
Intraperitoneal (IP) 1023-25 G
Subcutaneous (SC) 523-25 G
Oral (PO) 1018-20 G (gavage needle)

Data compiled from multiple sources.[1][16][19][20]

Safety & Validation:
  • Vehicle Control Group: It is mandatory to include a vehicle-only control group in every study to differentiate the effects of the compound from the effects of the formulation itself.[21]

  • Tolerability Studies: Before initiating a large efficacy or toxicology study, it is wise to conduct a small-scale tolerability study. Administer the highest planned dose of the final formulation to a small cohort of animals (n=2-3) and monitor for adverse effects (e.g., pain at the injection site, precipitation, behavioral changes) for 24-48 hours.[22]

  • IV Administration: For intravenous dosing, always inspect the formulation for particulates. The risk of embolism from a precipitated drug is significant.[6] If a co-solvent system is used, inject slowly to allow for rapid dilution in the bloodstream, minimizing the risk of precipitation and hemolysis.[9][10]

References

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • ResearchGate. The Toxicology of the Polyethylene Glycols. [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • IJCRT.org. A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • ResearchGate. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • National Center for Biotechnology Information (PMC). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. [Link]

  • PubMed. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • Semantic Scholar. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. [Link]

  • National Center for Biotechnology Information (PMC). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • National Center for Biotechnology Information (PMC). Methods for Intravenous Self Administration in a Mouse Model. [Link]

  • ResearchGate. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity | Request PDF. [Link]

  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • ResearchGate. Methods for Intravenous Self Administration in a Mouse Model. [Link]

  • ResearchGate. What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice?[Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • i-PRECIO. Recommendations for Intravenous Administration in Mice. [Link]

  • SciSpace. Nonclinical vehicle use in studies by multiple routes in multiple species. [Link]

  • ChemBK. (4-aminophenyl)methanol. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • National Center for Biotechnology Information (PMC). Lipid solubility and the low biliary excretion of 3-aminophenyl sulphate and 4-aminophenyl glucuronide by the rat. [Link]

  • MDPI. Resveratrol Mitigates Age-Associated Cognitive Decline via Inhibition of cGAS-STING-Mediated Microglial Senescence. [Link]

  • MDPI. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice. [Link]

  • Canadian Council on Animal Care. guidelines on: procurement of animals used in science. [Link]

  • AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]

  • MDPI. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]

  • ResearchGate. (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARα/γ-Selective Ligand with Inverse Agonistic Properties. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • University of British Columbia Animal Care Committee. UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]

  • National Center for Biotechnology Information (PMC). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • University of California, Berkeley. Animal Transportation Guidelines. [Link]

  • MDPI. Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. [Link]

  • GitHub Pages. SOLUBILITY DATA SERIES. [Link]

  • ACS Publications. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ILAR Journal. Practical Aspects of Experimental Design in Animal Research. [Link]

  • National Center for Biotechnology Information (PMC). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • Chem-Space.com. [1-(4-AMINOPHENYL)PIPERIDIN-4-YL]METHANOL — Chemical Substance Information. [Link]

  • PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [Link]

  • PubChem. [4-(Aminomethyl)-3-methylphenyl]methanol. [Link]

  • MDPI. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. [Link]

  • PubChem. ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. [Link]

Sources

Application Note: Formulation Development of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.

Introduction & API Profiling

The transition of a New Chemical Entity (NCE) from discovery to a viable clinical formulation requires a deep understanding of its physicochemical liabilities. The compound (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol presents a unique set of developability challenges.

Structurally, the molecule features a lipophilic methylpyrrolidine core and a hydroxymethyl group. Crucially, the pyrrolidine nitrogen is attached directly to a phenyl ring that also bears a primary amine at the para position. This makes the API a p-phenylenediamine derivative .

This specific architecture introduces two primary formulation hurdles:

  • pH-Dependent Solubility & Precipitation: The conjugation of the pyrrolidine nitrogen to the phenyl ring delocalizes its lone pair, significantly depressing its basicity. While the primary amine allows for solubility in the acidic stomach (pH 1.2), the molecule behaves as a highly lipophilic "brick dust" compound at intestinal pH (pH 6.8), leading to rapid precipitation and poor bioavailability[1].

  • Oxidative Instability: Electron-rich p-phenylenediamine systems are highly susceptible to electrochemical and auto-oxidation. Exposure to oxygen, light, or thermal stress rapidly generates a nitrogen-centered radical cation, which polymerizes into inactive, deeply colored quinone-diimine degradants[2].

To overcome the high crystal lattice energy and mitigate precipitation, we employ an Amorphous Solid Dispersion (ASD) strategy[3]. By trapping the API in a high-energy amorphous state within a hydrophilic polymer matrix (PVP-VA), we bypass the thermodynamic barrier to dissolution. To address the oxidative liability, an antioxidant (Butylated Hydroxytoluene, BHT) is integrated directly into the polymer matrix.

Preformulation & Physicochemical Characterization

Before engineering the ASD, baseline quantitative data must be established to guide polymer and excipient selection.

Table 1: Physicochemical Profiling of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

ParameterValueFormulation Implication
Molecular Weight 206.28 g/mol Favorable for oral absorption; low risk of permeability issues.
LogP (Octanol/Water) 2.8Lipophilic core drives poor aqueous solubility.
pKa (Primary Amine) ~4.8 (Weak Base)Dissolves in gastric pH but precipitates in the intestine.
pKa (Pyrrolidine N) ~3.2Basicity depressed due to conjugation with the phenyl ring.
Melting Point (Tm) 142°CHigh crystal lattice energy limits intrinsic dissolution.
Intrinsic Solubility < 5 µg/mL (pH 6.8)BCS Class II classification; necessitates solubility enhancement.
Oxidation Potential High (p-phenylenediamine)Requires radical scavengers (e.g., BHT) during processing.

Formulation Strategy & Logical Workflows

The Causality Behind Excipient Selection
  • Polymer (Copovidone / PVP-VA 64): Chosen for its amphiphilic nature. The vinyl acetate groups provide hydrophobic interactions with the API's methylpyrrolidine core, while the pyrrolidone rings act as hydrogen bond acceptors for the API's hydroxymethyl group. This specific interaction raises the energy barrier for nucleation, maintaining the drug in a supersaturated state.

  • Antioxidant (BHT): Spray drying is selected over Hot Melt Extrusion (HME) to minimize thermal stress on the oxidation-prone aniline moiety. BHT is co-dissolved in the spray drying solvent to ensure intimate, molecular-level protection against radical propagation.

Workflow Step1 API Profiling (Weak Base + Aniline) Step2 Identify Liabilities (Precipitation & Oxidation) Step1->Step2 Step3 Formulation Strategy (ASD + Antioxidant) Step2->Step3 Step4 Spray Drying (Amorphization) Step3->Step4 Step5 Self-Validating Assays (Two-Stage Dissolution) Step4->Step5

Fig 1. Formulation development workflow for the target API.

Degradation API Intact API (Aniline Moiety) Stress Oxidative Stress (O2, Heat, Light) API->Stress Exposure Radical N-Centered Radical (Reactive Intermediate) Stress->Radical Oxidation Degradant Quinone-Diimine (Inactive Degradant) Radical->Degradant Polymerization Antioxidant BHT (Antioxidant) (Radical Scavenger) Antioxidant->Radical Quenches

Fig 2. Aniline oxidation pathway and the protective mechanism of BHT.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each methodology contains an internal checkpoint that definitively proves whether the underlying physicochemical hypothesis holds true.

Protocol 1: Preparation of the Amorphous Solid Dispersion via Spray Drying

Objective: To bypass the crystal lattice energy barrier while protecting the API from oxidation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Purge the solvent mixture with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Solution Compounding: Dissolve PVP-VA 64 and the API in a 3:1 mass ratio into the solvent. Add 0.5% w/w (relative to API) of BHT. Stir under ambient conditions protected from light until a clear solution is formed (Total solid concentration: 10% w/v).

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C

    • Aspirator: 100%

    • Pump Rate: 15% (approx. 4.5 mL/min)

    • Atomization Gas: Nitrogen (to prevent oxidation during droplet formation).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual Methanol/DCM.

  • System Self-Validation (mDSC): Analyze the resulting powder via modulated Differential Scanning Calorimetry. Validation criteria: The presence of a single Glass Transition Temperature (Tg) between the Tg of the pure API and pure polymer confirms a successful, homogenous single-phase amorphous system. The absence of melting endotherms confirms 100% amorphization.

Protocol 2: Two-Stage Non-Sink Dissolution Testing

Objective: To evaluate the "Spring and Parachute" effect and predict in vivo precipitation.

Standard sink-condition dissolution does not predict in vivo precipitation. By intentionally saturating the media, this system self-validates the polymer's anti-nucleation capacity.

Step-by-Step Methodology:

  • Gastric Phase (The Spring): Add an amount of ASD equivalent to 100 mg of API into 250 mL of 0.1 N HCl (pH 1.2) at 37°C, stirred at 75 RPM.

  • Sampling: Take 2 mL aliquots at 5, 15, and 30 minutes. Filter immediately through a 0.2 µm PTFE syringe filter and dilute for HPLC analysis.

  • Intestinal Phase (The Parachute): At exactly 30 minutes, add 250 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the pH to 6.8.

  • Extended Sampling: Take aliquots at 35, 45, 60, 90, and 120 minutes.

  • System Self-Validation: Plot the concentration-time curve. Validation criteria: If the polymer fails, a rapid decline in concentration will be observed immediately after the pH shift at 30 minutes. A sustained concentration plateau at pH 6.8 (significantly above the 5 µg/mL crystalline solubility limit) definitively validates the formulation's structural integrity and anti-nucleation efficacy.

Protocol 3: Accelerated Stability & Oxidation Assessment

Objective: To prove the necessity and efficacy of the BHT antioxidant.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two batches of the ASD: one containing 0.5% BHT (Test) and one without BHT (Control).

  • Stress Conditions: Place 1g of each powder in open glass vials and expose them to 40°C / 75% Relative Humidity (RH) in a stability chamber for 4 weeks.

  • Visual Inspection: Monitor for color changes weekly. The p-phenylenediamine oxidation yields a distinct dark brown/purple hue.

  • HPLC Assay: Extract the API using a Methanol/Water diluent and analyze via Reverse-Phase HPLC (C18 column, UV detection at 254 nm) to quantify total related substances (degradants).

  • System Self-Validation: Validation criteria: If the Control batch exhibits significant color change and >1.0% quinone-diimine degradants, while the Test batch remains white and >99.5% pure, the protocol self-validates the mechanistic hypothesis that radical scavenging is strictly required for this API.

References[3] Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Link[1] How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Link[2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific vulnerabilities of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol . This molecule presents a unique handling challenge due to the presence of a highly reactive primary aromatic amine (the 4-aminophenyl group) alongside a tertiary aliphatic amine (the pyrrolidine ring).

The following FAQs, data summaries, and validated protocols are designed to help you prevent oxidative degradation, optimize your synthetic workflows, and ensure the long-term integrity of your batches.

Mechanism & Vulnerability (FAQs)

Q: My batches of the free base are rapidly turning pink, and eventually brown, upon exposure to air. What is the chemical cause of this discoloration? A: The discoloration is a hallmark of oxidative degradation specific to the primary aromatic amine. The 4-aminophenyl group is highly electron-rich because the nitrogen lone pair is conjugated with the aromatic ring. When exposed to oxygen, light, or trace transition metals, the aniline undergoes a one-electron transfer to form an anilino radical cation[1]. This intermediate rapidly loses a proton and another electron to form a highly reactive quinone imine [2]. Quinone imines are potent electrophiles that readily undergo Michael additions or dimerize to form highly conjugated azo compounds and polymeric impurities, which manifest as deep pink, brown, or black discoloration[3].

OxidationMechanism A 1. 4-Aminophenyl Group (Electron-Rich Aniline) B 2. Anilino Radical Cation (1e- Oxidation) A->B O2, Light, Trace Metals C 3. Quinone Imine (Reactive Electrophile) B->C -e-, -H+ D 4. Azo/Polymeric Impurities (Pink/Brown Discoloration) C->D Dimerization / Nucleophilic Attack

Oxidation pathway of the aminophenyl group to quinone imine and polymeric impurities.

Q: Why is the aminophenyl group degrading, but the pyrrolidine nitrogen remains relatively stable? A: The pyrrolidine nitrogen is an aliphatic tertiary amine. While it can undergo oxidation to an N-oxide, it lacks the aromatic conjugation that stabilizes the initial radical cation formed during aniline oxidation. The thermodynamic driving force for the oxidation of the 4-aminophenyl group to a quinone imine is significantly lower, making it the primary site of vulnerability.

Troubleshooting Synthesis & Protection

Q: I need to store this compound as an intermediate before my next synthetic step. Should I use a protecting group? A: Yes. If the free base must be stored for extended periods or subjected to subsequent oxidative cross-coupling conditions, masking the aniline nitrogen is critical. The tert-butyloxycarbonyl (Boc) group is highly recommended due to its stability against nucleophiles and its facile removal under mild acidic conditions.

Q: My Boc-protection of the 4-aminophenyl group is extremely slow and low-yielding compared to aliphatic amines. How can I improve it without using harsh bases? A: Aromatic amines are significantly less nucleophilic than aliphatic amines. However, you can dramatically accelerate the reaction by switching your solvent to an alcohol (e.g., methanol). Methanol stabilizes the transition state through a six-membered hydrogen-bonding network between the Boc-anhydride, the amine, and the alcohol. This catalytic solvent effect increases the reaction rate by up to 70-fold at room temperature, completely bypassing the need for strong bases[4].

Formulation & Long-Term Storage

Q: Can I just add an antioxidant to the free base formulation to prevent oxidation? A: Relying solely on antioxidants in liquid formulations is risky. While antioxidants can scavenge radicals, the anilino radical can still form and react faster than the scavenger can intercept it. Furthermore, some phenolic antioxidants can form cross-reaction products with aromatic amines, leading to new impurities[5]. If formulated as a free base, strict inert atmosphere (Argon/N2), reduced temperatures, and amber glass vials are mandatory[6].

Q: What is the most reliable method for the long-term storage of the final compound? A: Salt formation is the most robust, self-validating strategy. By converting the free base to a bis-hydrochloride (HCl) or trifluoroacetate (TFA) salt, you protonate both the pyrrolidine and the aniline nitrogens. Protonation completely removes the nitrogen lone pair's ability to donate electron density into the aromatic ring. This drastically raises the oxidation potential of the molecule, effectively shutting down the radical cation formation pathway.

Quantitative Stability Comparison

To guide your handling procedures, the following table summarizes the expected stability of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol under various conditions:

State / FormStorage ConditionAtmosphereEstimated Shelf LifePrimary Degradation Pathway
Free Base (Neat) Room Temp, LightAmbient Air< 24 HoursRapid oxidation to quinone imines
Free Base (Solution) 4°C, DarkAmbient Air1-3 DaysSolvent-mediated radical propagation
Free Base (Neat) -20°C, DarkArgon / N23-6 MonthsTrace oxygen exposure over time
Boc-Protected 4°C, DarkAmbient Air> 2 YearsHighly stable; inert to ambient O2
HCl Salt (Neat) Room Temp, DarkAmbient Air> 1 YearHygroscopic degradation (if wet)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high-fidelity results.

Protocol 1: Accelerated Boc-Protection of the Aminophenyl Group

Causality: Utilizing methanol as a solvent accelerates the reaction by stabilizing the transition state via hydrogen bonding, bypassing the need for strong bases that could cause side reactions[4].

  • Dissolution: Dissolve 1.0 equivalent of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in anhydrous methanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dropwise at room temperature. No external base (like TEA or DIPEA) is required.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Self-Validation: Monitor via TLC. The disappearance of the highly polar, UV-active free-base spot and the emergence of a higher-Rf UV-active spot confirms successful protection without base-catalyzed side products.

  • Isolation: Evaporate the methanol under reduced pressure. Purify the resulting N-Boc derivative via flash chromatography (silica gel) to isolate the protected intermediate.

Protocol 2: Bis-Hydrochloride Salt Formation for Long-Term Storage

Causality: Protonating the primary and tertiary amines removes electron density from the aromatic ring, shutting down the single-electron transfer pathway responsible for oxidation[6].

  • Preparation: Dissolve the freshly purified free base in a minimal volume of anhydrous diethyl ether or isopropyl alcohol under an Argon atmosphere[6].

  • Cooling: Cool the solution to 0°C in an ice bath to minimize exothermic degradation during acid addition.

  • Protonation: Slowly add 2.1 equivalents of anhydrous HCl in dioxane (accounting for both the pyrrolidine and aniline nitrogens).

  • Crystallization: Stir for 30 minutes. Self-Validation: Monitor the precipitation visually; the transition from a clear solution to a stark white precipitate confirms successful protonation and isolation of the oxidation-resistant salt.

  • Collection: Filter the precipitate under a stream of Argon, wash with cold anhydrous ether, and dry under high vacuum. Store the resulting salt in an amber glass vial at -20°C[6].

Workflow S1 Free Base Synthesis S2 Purification (Argon Atmosphere) S1->S2 S3 Salt Formation (HCl / TFA) S2->S3 Protonation S4 Storage (Amber Glass, -20°C) S3->S4 Stabilized

Optimal workflow for the isolation and long-term storage of the target molecule.

Sources

Technical Support Center: Optimizing LC-MS for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple checklists to explain the fundamental principles behind each experimental choice, ensuring you can build robust and reliable analytical methods.

Part 1: Analyte Characterization & Initial Parameter Selection

Understanding the physicochemical properties of your analyte is the critical first step in developing any successful LC-MS method.

Q1: What are the key structural features of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, and how do they influence LC-MS parameter selection?

A1: The analyte, with a molecular formula of C₁₂H₁₈N₂O and a monoisotopic mass of 206.1419 Da, possesses three key functional groups that dictate its behavior:

  • Primary Aromatic Amine (-NH₂): This group is basic and readily protonates, making the molecule ideal for positive mode electrospray ionization (ESI+). The presence of an acidic mobile phase additive, like formic acid, will ensure the analyte is in its protonated form ([M+H]⁺) in solution before it even enters the mass spectrometer.[1]

  • Tertiary Aliphatic Amine (in the pyrrolidine ring): This is another basic site that contributes to efficient ionization in ESI+ mode.

  • Primary Alcohol (-CH₂OH): This hydroxyl group increases the molecule's overall polarity, which influences its retention on a reversed-phase column.

Collectively, these features classify the compound as a polar, basic molecule. This profile suggests that while a standard C18 column can be used, challenges like poor retention and peak tailing (due to interactions with residual column silanols) might occur.

Q2: What are the recommended starting parameters for an LC-MS/MS method?

A2: Based on the analyte's structure and established methods for similar compounds like aromatic amines and substituted pyrrolidines, the following parameters provide a robust starting point.[2][3][4]

Table 1: Recommended Starting LC-MS/MS Conditions
ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 or 3.0 mm ID, < 3 µm particle size. Consider a Biphenyl or PFP phase for enhanced aromatic selectivity.[5][6]C18 is a versatile starting point. Smaller ID columns reduce solvent consumption and can improve MS sensitivity.[6] Biphenyl/PFP phases can offer better peak shape for aromatic amines.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS that aids in the protonation of the analyte for ESI+ ionization, leading to improved sensitivity and chromatographic peak shape.[1]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile typically provides sharper peaks and lower backpressure. Methanol can offer different selectivity.
Flow Rate 0.2 - 0.5 mL/min (for 2.1 mm ID column)Appropriate for the column dimension to ensure optimal efficiency and compatibility with the ESI source.
Gradient Start at 5-10% B, hold for 0.5 min, ramp to 95% B over 5-7 min, hold for 1 min, return to initial conditions and equilibrate for 2-3 min.A shallow starting condition is needed to retain this polar compound. The gradient should be adjusted to ensure the analyte elutes with a k' between 2 and 10.
Column Temperature 30 - 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[7]
Injection Volume 1 - 10 µLKeep the volume low to prevent peak distortion. The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase.[7]
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe two basic amine groups make the molecule highly amenable to protonation and detection in ESI+.[8]
Precursor Ion [M+H]⁺ m/z 207.15Calculated from the monoisotopic mass (206.14) + mass of a proton. This should be confirmed experimentally.
MS Detection Mode Multiple Reaction Monitoring (MRM)For quantitative analysis, MRM provides the highest sensitivity and selectivity.[4][5] A full scan or product ion scan should first be used to identify the precursor and product ions.
Source Parameters Gas Temp: 250-350°C, Gas Flow: 8-12 L/min, Nebulizer: 35-50 psi, Capillary Voltage: 3500-4500 VThese are typical starting points and must be optimized for your specific instrument and flow rate to ensure efficient desolvation and ionization.[8][9]

Part 2: Troubleshooting & Optimization

This section addresses common issues encountered during method development in a question-and-answer format.

Chromatography (LC) Issues

Q3: My peak is tailing significantly. What are the likely causes and how do I fix it?

A3: Peak tailing for a basic compound like this is most often caused by secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: Residual, acidic silanol groups (-Si-OH) on the silica backbone of the column can interact ionically with the protonated amine groups of your analyte, causing tailing.

    • Solution:

      • Use a High-Purity, End-capped Column: Modern columns are designed to minimize exposed silanols.

      • Try a Different Stationary Phase: A column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, can reduce these interactions and improve peak shape.

      • Increase Mobile Phase Ionic Strength: Adding a small amount of ammonium formate or ammonium acetate (e.g., 10 mM) to your mobile phase can help shield the silanol groups, but always check for potential ion suppression in the MS.

  • Cause 2: Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic) than your initial mobile phase, the peak can be distorted.

    • Solution: Ensure your sample diluent is the same as, or weaker than, your starting mobile phase conditions.[7]

Q4: The analyte is eluting too early (low retention). How can I increase its retention time?

A4: Low retention for a polar compound on a reversed-phase column is a common challenge.

  • Solution 1: Decrease Initial Organic Percentage: Lower the starting %B in your gradient. For this analyte, you may need to start as low as 2-5% organic.

  • Solution 2: Use a More Retentive Column: A column with a higher carbon load or a longer chain (e.g., C18 vs. C8) will be more retentive.

  • Solution 3: Consider an Alternative Chromatography Mode: If reversed-phase fails to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[10][11] A HILIC method would use a high concentration of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer to achieve retention.

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time instability compromises data quality and can lead to misidentification of compounds.[12]

  • Cause 1: Insufficient Column Equilibration: This is the most common cause. The column needs to fully return to the initial mobile phase composition before the next injection.

    • Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow 5-10 column volumes to pass through.

  • Cause 2: Mobile Phase Issues:

    • Solution: Ensure your mobile phases are freshly prepared and well-mixed.[7] If using buffered solutions, check for signs of precipitation. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.

  • Cause 3: Temperature Fluctuations:

    • Solution: Always use a thermostatically controlled column compartment to maintain a stable temperature.[7]

Mass Spectrometry (MS) Issues

Q6: I have a very weak or no signal in the MS. What is the troubleshooting workflow?

A6: A systematic approach is key. Start by confirming the instrument is functioning, then move to analyte-specific issues.

Caption: Troubleshooting decision tree for low or no MS signal.

Q7: How do I determine the best precursor > product ion transitions for MRM analysis?

A7: This requires a two-step experimental process using a standard solution of your analyte.

  • Find the Precursor Ion: Infuse the analyte solution (at ~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly into the mass spectrometer. Perform a full scan in positive ion mode to confirm the m/z of the protonated molecule, [M+H]⁺, which should be ~207.15.

  • Find the Product Ions: Set the mass spectrometer to "Product Ion Scan" or "MS/MS" mode. Select m/z 207.15 as the precursor ion and apply a range of collision energies (e.g., stepping from 10 to 40 eV). This will fragment the precursor ion. Look for stable, intense product ions in the resulting spectrum. Likely fragments could result from the loss of water (-18 Da), or cleavage of the pyrrolidine ring.

  • Select Transitions: Choose the two most intense and specific product ions for your MRM method. The transition from the precursor to the most intense product ion is used for quantification, while the second transition serves as a qualifier for confirmation.[5]

Part 3: Experimental Protocols & Workflows

Workflow for New Method Development

This diagram outlines the logical flow for developing a quantitative LC-MS/MS method from scratch.

Method_Development_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: LC Optimization cluster_2 Phase 3: Method Validation A 1. Analyte Assessment (Structure, Polarity, pKa) B 2. Select Initial LC Parameters (Column, Mobile Phase) A->B C 3. MS Optimization via Infusion (Confirm Precursor, Find Products) B->C D 4. Test Gradient Elution (Achieve Retention k' > 2) C->D E 5. Optimize Peak Shape (Adjust Additives, Temperature) D->E F 6. Assess Sensitivity (LOD/LOQ) E->F G 7. Evaluate Linearity & Range F->G H 8. Test Precision & Accuracy G->H

Caption: Logical workflow for LC-MS/MS method development.

Protocol 1: Step-by-Step LC Gradient Optimization
  • Objective: To find a gradient that provides adequate retention (k' > 2) and good separation from matrix components.

  • Setup: Use the recommended starting LC conditions from Table 1. Prepare a standard of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol at a concentration known to give a good signal (~100 ng/mL).

  • Step 1 (Scouting Run): Run a fast "scouting" gradient (e.g., 5% to 95% B in 3 minutes).

    • If the peak elutes very early (near the void volume): The compound is not being retained. Lower the initial %B to 2% and re-run.

    • If the peak elutes very late or not at all: The compound is too retained. Increase the initial %B to 15-20% and re-run.

  • Step 2 (Gradient Adjustment): Once you have an approximate retention time from the scouting run, adjust the gradient slope to achieve better resolution.

    • Goal: Have the peak elute at approximately 3-5 times the void volume time (T₀).

    • Action: If the scouting run showed the peak eluting at 1.5 minutes with a 3-minute gradient, slow the gradient down. For example, change the gradient to go from 5% B to 50% B over 7 minutes. This shallower slope will increase the retention time and improve separation from nearby peaks.

  • Step 3 (Fine-Tuning): Make small adjustments to the gradient slope, column temperature, and initial/final hold times to achieve the desired peak shape and resolution.

  • Step 4 (Equilibration Check): Inject three replicate samples using the finalized gradient. The retention time should not vary by more than 0.5%. If it does, increase the post-run equilibration time.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs)
  • Quantitative Screening of Twenty Six Aromatic Amines Originated
  • Cooking Utensils: Determination of Primary Arom
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited,
  • Effective LC Troubleshooting: Symptom-Based Str
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices.
  • Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC,
  • Ionization Techniques for Mass Spectral Analysis. IntechOpen,
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food m
  • LC-MS/MS Method Development for Drug Analysis. YouTube,

Sources

Technical Support Center: Stereoisomer Resolution for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the stereochemical resolution of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. This guide is designed for scientists and drug development professionals dealing with complex stereoisomeric mixtures of 3,4-disubstituted N-aryl pyrrolidines, which are critical building blocks in the synthesis of kinase inhibitors and other targeted therapeutics[1][2].

Part 1: Troubleshooting Guide

Issue 1: My synthesis yields a complex mixture of all four stereoisomers. How can I control the diastereoselectivity upstream before attempting enantiomeric resolution?

Root Cause Analysis: The molecule possesses two adjacent stereocenters at C3 and C4 of the pyrrolidine ring, yielding two diastereomeric pairs: cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S)[3]. If your ring-closing step (e.g., a[3+2] cycloaddition of an azomethine ylide) lacks steric bias, you will generate a near 1:1 mixture of cis and trans racemates. Resolution Strategy: Do not attempt to resolve all four stereoisomers simultaneously via chiral chromatography. You must first separate the cis and trans diastereomers. Because diastereomers have distinct physical properties, they can be separated using standard achiral silica gel chromatography or fractional crystallization. Once you have isolated the desired racemic diastereomer (e.g., the trans-racemate), you can proceed to enantiomeric resolution.

Issue 2: During classical diastereomeric salt resolution, I am getting low enantiomeric excess (ee < 80%), poor yields, or oils instead of crystals. Why?

Root Cause Analysis: This is a stereoelectronic issue specific to your molecule. The 1-(4-aminophenyl) moiety means the molecule contains two weakly basic aniline-type nitrogen atoms : the primary amine on the phenyl ring (pKa ~4.6) and the N-aryl pyrrolidine nitrogen (pKa ~4-5). Standard resolution protocols using weak chiral acids (like D-Tartaric acid, pKa1 = 2.98) often fail because the acid is not strong enough to fully protonate these weak bases, leading to ambiguous protonation states, mixed salts, and oiling out[4]. Resolution Strategy:

  • Use Stronger Chiral Acids: Switch to stronger resolving agents such as (1R)-(-)-10-Camphorsulfonic acid (CSA) or Di-p-toluoyl-D-tartaric acid (DPTTA) to ensure complete and definitive protonation.

  • Transient Protection: Transiently protect the primary aniline (e.g., as an acetamide) to direct salt formation exclusively to the pyrrolidine nitrogen, drastically improving the thermodynamic stability of the resulting diastereomeric crystal lattice[5].

Issue 3: My Chiral SFC method shows severe peak broadening and poor baseline resolution between the enantiomers. How do I optimize the mobile phase?

Root Cause Analysis: While the weakly basic anilines in your molecule reduce the severe tailing typically seen with aliphatic amines, the primary alcohol at the C3 position (-CH2OH) acts as a strong hydrogen-bond donor. This causes secondary retention mechanisms with the chiral stationary phase (CSP)[6]. Resolution Strategy: Introduce a polar protic co-solvent to outcompete the hydrogen bonding. Supercritical CO₂ combined with 10–20% Methanol is highly effective. Furthermore, adding 0.2% to 0.5% of a basic modifier like isopropylamine or diethylamine (DEA) will mask residual silanol groups on the CSP, sharpening the peaks and improving the resolution ( Rs​ )[7][8].

Part 2: Frequently Asked Questions (FAQs)

Q: Can enzymatic kinetic resolution be applied to the C3-hydroxymethyl group? A: Yes. Lipase-catalyzed acylation (e.g., using Novozym® 435 and vinyl acetate) of the primary alcohol can selectively acylate one enantiomer[8]. However, the proximity of the C4-methyl group creates a sterically hindered environment. You will likely need to elevate the reaction temperature to 35–40 °C and extend reaction times. Monitor the conversion closely via chiral HPLC to prevent over-acylation, stopping the reaction strictly at ~50% conversion.

Q: How do I recover the free base from the diastereomeric salt without causing degradation? A: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or 2-methyltetrahydrofuran) and an aqueous base. Because the molecule is weakly basic, a mild base like 1M NaOH or saturated aqueous NaHCO₃ is sufficient to neutralize the chiral acid and drive the free enantiomerically enriched amine into the organic layer[5][8].

Part 3: Data Presentation & Optimization Matrices

Table 1: Chiral SFC Optimization Matrix for Enantiomer Separation

Note: Data represents typical screening results for N-aryl pyrrolidine-3-methanol derivatives.

Chiral Stationary Phase (CSP)Co-Solvent SystemAdditiveSelectivity ( α )Resolution ( Rs​ )Peak Shape
Chiralcel® OD-H (Cellulose)15% EthanolNone1.151.2Tailing
Chiralpak® AD-H (Amylose)15% MethanolNone1.301.8Broad
Chiralpak® AD-H (Amylose) 15% Methanol 0.5% Isopropylamine 1.65 3.2 Sharp/Symmetrical
Lux® Cellulose-220% Isopropanol0.2% DEA1.251.5Moderate
Table 2: Diastereomeric Salt Screening Results (Classical Resolution)

Substrate: trans-(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol racemate.

Resolving AgentSolvent SystemCrystallizationYield (%)ee (%)
(+)-L-Tartaric AcidMethanol / WaterOiled outN/AN/A
(-)-Mandelic AcidEthanolAmorphous solid45%35%
(1R)-(-)-10-Camphorsulfonic Acid Isopropanol / Acetone Fine needles 38% 92%
Di-p-toluoyl-D-tartaric acidMethanol / EtOAcGranular crystals32%88%

Part 4: Experimental Protocols

Protocol A: Preparative Chiral SFC Resolution (Self-Validating Workflow)

This protocol utilizes Supercritical Fluid Chromatography (SFC) to separate the enantiomers of the pre-isolated trans-racemate.

  • Sample Preparation: Dissolve the racemic mixture in pure methanol to a concentration of 20 mg/mL. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to protect the column[6].

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 21.2 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v) containing 0.5% isopropylamine[7].

    • Flow Rate: 50 mL/min.

    • Backpressure & Temperature: 120 bar, 35 °C.

    • Detection: UV at 254 nm (optimal for the aminophenyl chromophore).

  • Fraction Collection: Inject 0.5 mL per run. Collect the two baseline-resolved peaks into separate vessels containing a small amount of methanol to prevent aerosolization losses.

  • Self-Validation (Analytical Check): Re-inject an aliquot of each collected fraction onto an analytical Chiralpak® AD-H column (4.6 mm ID) using the same mobile phase to confirm the enantiomeric excess (ee) is >99.0% before pooling and concentrating the fractions.

Protocol B: Classical Diastereomeric Salt Resolution

This protocol is ideal for scaling up the resolution of the trans-racemate using (1R)-(-)-10-Camphorsulfonic acid (CSA).

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a 1:1 mixture of Isopropanol and Acetone (10 mL/g of substrate) at 50 °C.

  • Acid Addition: Slowly add a solution of 1.0 equivalent of (1R)-(-)-10-CSA dissolved in the same solvent mixture. Stir at 50 °C for 30 minutes to ensure complete salt formation[4].

  • Crystallization: Turn off the heating and allow the solution to cool to room temperature at a rate of 5 °C/hour. Once at room temperature, transfer to an ice bath (0–5 °C) for 4 hours to maximize precipitation.

  • Isolation: Filter the resulting crystals under a vacuum and wash the filter cake with a minimal volume of cold Isopropanol.

  • Free-Basing (Self-Validating Step): Suspend a 20 mg analytical sample of the wet cake in 1 mL of dichloromethane and 1 mL of 1M NaOH. Vortex, extract the organic layer, evaporate, and analyze via analytical Chiral SFC to determine the ee%. If the ee is <95%, perform a second recrystallization of the bulk salt from Isopropanol before proceeding to bulk free-basing[4][8].

Part 5: Workflow Visualization

G Start Racemic Batch (4 Stereoisomers) Step1 Diastereomer Separation (Silica Chromatography) Start->Step1 Cis cis-Racemate (3R,4S & 3S,4R) Step1->Cis Trans trans-Racemate (3R,4R & 3S,4S) Step1->Trans ResStrategy Enantiomeric Resolution Strategy Cis->ResStrategy Trans->ResStrategy SFC Chiral SFC (Amylose CSP, CO2/MeOH/IPA) ResStrategy->SFC Salt Classical Salt Resolution (CSA, Isopropanol/Acetone) ResStrategy->Salt Pure1 Target Enantiomer (>99% ee) SFC->Pure1 Pure2 Target Enantiomer (>99% ee) Salt->Pure2

Caption: Workflow for resolving pyrrolidine stereoisomers via SFC and salt crystallization.

References

  • WO2023220046A1 - Tyk2 inhibitors - Google Patents.Google Patents.
  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1.PMC (nih.gov).
  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma.Journal of Medicinal Chemistry - ACS Publications.
  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.Benchchem.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.fagg.be.
  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers.Benchchem.
  • How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine.Benchchem.
  • Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine.Organic Process Research & Development - ACS Publications.

Sources

Technical Support Center: A Guide to the Stability and Handling of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. Drawing from extensive experience with structurally similar molecules, this document outlines best practices for storage, handling, and analysis, and provides a framework for identifying and mitigating degradation.

Introduction to the Molecule: Structural Features and Stability Concerns

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a complex organic molecule featuring three key functional groups that influence its stability: a primary aromatic amine (the 4-aminophenyl group), a tertiary amine within the pyrrolidine ring, and a primary alcohol. The interplay of these groups makes the compound susceptible to specific degradation pathways, primarily oxidation.

The aromatic amine is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1] This process often leads to the formation of colored impurities, such as quinoneimines, which can further polymerize.[2] The tertiary amine in the pyrrolidine ring is also a potential site for oxidation.[3] The primary alcohol is generally more stable but can undergo oxidation under more aggressive conditions.

Understanding these inherent instabilities is the first step toward implementing effective strategies to preserve the compound's purity and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solid (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol has turned from a white/off-white powder to a yellowish or brownish color. What happened?

A1: The discoloration of your solid compound is a common indicator of oxidation.[1][3] The primary aromatic amine moiety is likely the cause, as it is susceptible to air and light-induced degradation.[1][4] This oxidation can lead to the formation of colored polymeric byproducts.[2] While purification may be possible, it is often recommended to use a fresh, unoxidized batch of the compound for sensitive applications to ensure the accuracy of your results.

Q2: I've prepared a solution of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, and it's rapidly changing color. How can I prevent this?

A2: The rapid discoloration of your solution is also due to oxidation, which is often accelerated in solution. Several factors can contribute to this:

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which will readily oxidize the aromatic amine.

  • Light Exposure: UV and visible light can provide the energy needed to initiate and propagate oxidative reactions.[5][6]

  • pH of the Solution: Basic conditions can deprotonate the phenolic hydroxyl-like amino group, making it more susceptible to oxidation.

  • Metal Ion Contamination: Trace amounts of metal ions in your solvent or on your glassware can catalyze oxidation.[1]

To prevent this, it is crucial to use deoxygenated solvents, protect your solution from light by using amber vials or covering them with aluminum foil, and consider the use of antioxidants.[2][5]

Q3: What are the recommended storage conditions for solid (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol?

A3: To maximize the shelf-life of the solid compound, it should be stored under the following conditions:

  • Temperature: Store at 2-8°C to minimize thermal degradation.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber glass vial or in a light-blocking outer container.[8][9]

  • Moisture: Keep in a tightly sealed container in a desiccator to prevent moisture absorption, as the compound may be hygroscopic.

Q4: What are the primary degradation products I should be looking for?

A4: The primary degradation products are likely to be various oxidation products of the aromatic amine. These can include corresponding nitroso and nitro compounds, as well as products of oxidative coupling, leading to colored oligomers and polymers.[2] The pyrrolidine ring's tertiary amine could also oxidize to an N-oxide.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of Solid Compound Exposure to air and/or light during storage.[1]Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C. For long-term storage, a freezer may be suitable, but check the compound's physical properties to avoid issues with freezing and thawing.
Age of the reagent.Always note the date of receipt and opening of the reagent. Use the oldest stock first and consider re-qualifying the material if it has been stored for an extended period.
Rapid Color Change in Solution Dissolved oxygen in the solvent.Deoxygenate your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[2]
Light exposure.Prepare solutions in amber glassware or wrap the container in aluminum foil.[5] Minimize exposure to ambient light during your experiment.
High pH of the solution.If your experimental conditions allow, maintain a neutral or slightly acidic pH to improve stability.
Catalytic metal ions.Use high-purity solvents and acid-washed glassware to eliminate trace metal contaminants.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare solutions fresh daily. If this is not possible, store stock solutions at 2-8°C under an inert atmosphere and for a validated period. Consider adding an antioxidant like ascorbic acid to your solutions.[1][2]
Impure starting material.Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use.
Appearance of Unexpected Peaks in Chromatogram On-column degradation.Ensure your mobile phase is deoxygenated and, if compatible with your method, consider adding an antioxidant.
Degradation in the autosampler.Use a cooled autosampler (4°C) and protect samples from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

This protocol describes how to prepare a solution with minimized risk of oxidative degradation.

Materials:

  • (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

  • High-purity solvent (e.g., HPLC-grade methanol or acetonitrile)

  • Amber volumetric flasks and vials

  • Inert gas (argon or nitrogen) with a sparging tube

  • Optional: Ascorbic acid (antioxidant)

Procedure:

  • Solvent Deoxygenation: Place your chosen solvent in a flask and sparge with a gentle stream of inert gas for 15-30 minutes.

  • Optional Antioxidant Addition: If using an antioxidant, add ascorbic acid to the deoxygenated solvent to a final concentration of 0.01-0.1% (w/v) and sonicate briefly to dissolve.

  • Weighing the Compound: Accurately weigh the desired amount of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in an amber volumetric flask.

  • Dissolution: Add the deoxygenated (and optionally stabilized) solvent to the flask to dissolve the compound and then dilute to the final volume.

  • Storage: If the solution is not for immediate use, flush the headspace of the vial with inert gas before sealing tightly. Store at 2-8°C and protect from light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm (or PDA scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute your sample in the initial mobile phase (95:5 A:B). If discoloration is observed upon dissolution, consider using a diluent containing an antioxidant as described in Protocol 1.

Visualizing Degradation and Mitigation

Degradation Pathway

cluster_0 Storage & Handling cluster_1 Degradation Stressors cluster_2 Primary Degradation Products Compound (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol Oxidized_Amine Oxidized Aromatic Amine (e.g., Quinoneimine) Compound->Oxidized_Amine Oxidation Oxygen Oxygen (Air) Oxygen->Compound Light Light (UV/Visible) Light->Compound Heat Elevated Temperature Heat->Compound Metal_Ions Metal Ions (e.g., Cu2+) Metal_Ions->Compound Polymer Colored Polymers Oxidized_Amine->Polymer Polymerization

Caption: Key stressors leading to the oxidative degradation of the compound.

Troubleshooting Workflow

Start Problem: Compound or Solution Discolored/Degraded Check_Solid Is the solid compound discolored? Start->Check_Solid Check_Solution Is the solution discolored? Check_Solid->Check_Solution No Use_New Action: Use a fresh batch of solid compound. Check_Solid->Use_New Yes Check_Solvent Was the solvent deoxygenated? Check_Solution->Check_Solvent Yes Use_New->Check_Solution Deoxygenate Action: Sparge solvent with N2 or Ar. Check_Solvent->Deoxygenate No Check_Light Was the solution protected from light? Check_Solvent->Check_Light Yes Deoxygenate->Check_Light Protect_Light Action: Use amber vials or foil. Check_Light->Protect_Light No Check_Antioxidant Was an antioxidant used? Check_Light->Check_Antioxidant Yes Protect_Light->Check_Antioxidant Add_Antioxidant Action: Add ascorbic acid to the solvent. Check_Antioxidant->Add_Antioxidant No End Re-evaluate Experiment Check_Antioxidant->End Yes Add_Antioxidant->End

Caption: A decision tree for troubleshooting compound degradation.

References

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... - ResearchGate. Available from: [Link]

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. Available from: [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. Available from: [Link]

  • Chemical Storage Safety Guideline - UQ Policy and Procedure Library - The University of Queensland. Available from: [Link]

  • Aminophenols | Request PDF - ResearchGate. Available from: [Link]

  • Risk Assessment for Light Sensitive Product - Pharma Devils. Available from: [Link]

  • How to Store Reagents - Chemistry - University of Rochester. Available from: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology - Annex Publishers. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case | Request PDF - ResearchGate. Available from: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry - Annex Publishers. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

  • How to store and handle N Methylaniline safely - Jihong. Available from: [Link]

  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - PMC. Available from: [Link]

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC. Available from: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Available from: [Link]

Sources

Advanced purification techniques for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges associated with this valuable intermediate. The inherent polarity and potential for multiple interaction sites in this molecule necessitate a well-designed purification strategy. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

Q1: What are the main challenges in purifying (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol?

A1: The primary challenges stem from the molecule's characteristics:

  • High Polarity: The presence of a primary aromatic amine, a tertiary amine within the pyrrolidine ring, and a primary alcohol group makes the compound highly polar. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape and difficult elution.[1][2][3]

  • Potential for Multiple Interactions: The amine and alcohol functionalities can act as hydrogen bond donors and acceptors, leading to tailing peaks in chromatography.

  • Solubility: The compound may have limited solubility in common non-polar organic solvents used in normal-phase chromatography.[2]

  • Presence of Stereoisomers: The molecule contains chiral centers, and separation of enantiomers or diastereomers may be required, adding another layer of complexity to the purification process.[4][5]

Q2: Which chromatographic technique is generally most suitable for this compound?

A2: The choice of technique depends on the scale and required purity.

  • Flash Chromatography: For routine purification of moderate quantities (milligrams to grams), flash chromatography is a good starting point.[2][6] However, due to the compound's polarity, modifications to standard silica gel methods are often necessary.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving high purity (>98%), especially for pharmaceutical applications, preparative HPLC is the most powerful and versatile method.[7][8][9][10] It offers superior resolution and is amenable to various stationary and mobile phases.

  • Reversed-Phase Chromatography: Given the compound's polarity, reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is often a highly effective technique.[2][11]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The decision is based on the compound's behavior and the impurity profile.

  • Normal-Phase: Best suited if the impurities are significantly less polar than the target compound. However, the high polarity of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol can make elution from silica gel challenging.[11][12]

  • Reversed-Phase: Generally preferred for highly polar compounds.[2] The target compound will likely have good retention on a C18 or similar column, allowing for effective separation from both more polar and less polar impurities.

Q4: Can crystallization be used for purification?

A4: Yes, crystallization can be a very effective and scalable purification method, particularly for removing minor impurities and for obtaining a specific solid form. The success of crystallization depends heavily on finding a suitable solvent or solvent system in which the compound has moderate solubility at high temperatures and low solubility at room temperature or below.

Section 2: Troubleshooting Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the purification process.

Problem Likely Cause(s) Recommended Solution(s)
Compound streaks or tails badly on a silica gel column. Strong interaction between the amine groups and the acidic silanol groups on the silica surface.[11]1. Add a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the polar solvent component (e.g., methanol). This will neutralize the acidic sites on the silica.[4][11] 2. Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[6][12] 3. Consider reversed-phase chromatography. [11]
The compound does not elute from the silica gel column, even with highly polar solvents (e.g., 100% methanol). Irreversible adsorption to the silica gel due to very strong polar interactions.[1]1. Use a more aggressive polar solvent system , such as a gradient of methanol in dichloromethane containing a small amount of ammonium hydroxide.[1][13] 2. Perform a "dry load" where the compound is pre-adsorbed onto a small amount of silica or Celite before loading onto the column. This can sometimes improve elution behavior.[2] 3. Switch to reversed-phase chromatography , which is generally better suited for highly polar compounds.[2]
In reversed-phase HPLC, the compound elutes too quickly (near the void volume). The mobile phase is too "strong" (too high a percentage of organic solvent), or the stationary phase is not retentive enough.[3]1. Increase the aqueous portion of the mobile phase (e.g., increase the water percentage in a water/acetonitrile or water/methanol system).[3] 2. Consider a more retentive stationary phase , such as a phenyl-hexyl or an embedded polar group (EPG) column.[3] 3. If the compound is ionizable, consider using ion-pairing chromatography by adding an ion-pairing reagent to the mobile phase.[3]
Poor separation of the target compound from a closely related impurity. The selectivity of the chromatographic system is insufficient.1. Optimize the mobile phase: Try different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) or add a modifier like formic acid or trifluoroacetic acid (for reversed-phase) to improve peak shape and selectivity. 2. Change the stationary phase: If using a C18 column, try a phenyl-hexyl or a polar-embedded column to alter the selectivity.[3] For normal-phase, consider alumina or a cyano-bonded phase.[6] 3. Adjust the temperature: Running the column at a slightly higher or lower temperature can sometimes improve resolution.
Difficulty in achieving chiral separation of enantiomers. The chiral stationary phase (CSP) or mobile phase is not suitable for the molecule.1. Screen different chiral columns: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point for direct chiral HPLC.[4] 2. Optimize the mobile phase for chiral separation: In normal phase, vary the alcohol modifier (isopropanol, ethanol) and add a basic modifier like diethylamine for basic analytes.[4] 3. Consider indirect chiral separation: Derivatize the compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4][14]
The purified compound shows unexpected impurities after solvent removal. Degradation of the compound during the workup process (e.g., due to heat or residual acids/bases from chromatography).1. Use gentle solvent removal techniques , such as a rotary evaporator at a lower temperature. 2. Ensure all acidic or basic modifiers are removed during workup. This may involve a liquid-liquid extraction with a mild base (like sodium bicarbonate solution) or acid, followed by washing with brine and drying. 3. Analyze a small aliquot of the purified fractions before combining and concentrating to confirm purity.

Section 3: Detailed Protocols

This section provides step-by-step experimental protocols for key purification techniques.

Protocol 1: Flash Chromatography on Amine-Modified Silica Gel

This protocol is designed for the purification of moderately pure (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol on a gram scale. Amine-functionalized silica minimizes the strong interactions that cause peak tailing on standard silica gel.[11]

Workflow Diagram:

Caption: Workflow for Flash Chromatography Purification.

Methodology:

  • Stationary Phase Selection: Choose an amine-functionalized silica gel. This provides a less acidic surface, ideal for purifying basic compounds.[6]

  • Mobile Phase Selection: A good starting point is a gradient of ethyl acetate in hexanes. For very polar impurities, a gradient of methanol in dichloromethane may be necessary.[13]

  • Column Packing:

    • Prepare a slurry of the amine-modified silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

    • Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it.[2]

  • Sample Loading:

    • Dissolve the crude (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in a minimal amount of dichloromethane.[6]

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (ethyl acetate or methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or LC-MS.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for obtaining high-purity (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, which is often a requirement for pharmaceutical intermediates.[9][15]

Workflow Diagram:

G Start Crude Product Dissolve Dissolve in Mobile Phase A/B Mixture Start->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Equilibrated C18 Column Filter->Inject Elute Elute with Water/Acetonitrile Gradient (+0.1% Formic Acid) Inject->Elute Detect Monitor Elution (UV Detector) Elute->Detect Collect Collect Fractions Based on Peak Detect->Collect Analyze Analyze Fractions for Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize or Evaporate Solvent Pool->Lyophilize End High-Purity Product Lyophilize->End

Caption: Workflow for Preparative Reversed-Phase HPLC.

Methodology:

  • Column Selection: A C18 reversed-phase column is a standard choice for this type of compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate the amine groups, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Method Development (Analytical Scale):

    • Develop a suitable gradient method on an analytical HPLC system to achieve good separation of the target compound from its impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Scale-Up to Preparative HPLC:

    • Use the optimized analytical method as a basis for the preparative method, adjusting the flow rate and injection volume according to the size of the preparative column.

  • Sample Preparation:

    • Dissolve the crude product in a mixture of the mobile phases, ensuring complete dissolution.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the preparative gradient and collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Protocol 3: Recrystallization

This protocol describes a general procedure for purifying (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol by crystallization, which is an excellent method for removing small amounts of impurities and for obtaining a crystalline solid.

Workflow Diagram:

G A Start: Impure Solid Product B Select Appropriate Solvent System (e.g., Isopropanol/Water) A->B C Dissolve Solid in Minimum Amount of Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D E Allow Solution to Cool Slowly to Room Temperature C->E D->E F Induce Further Crystallization (e.g., Cool in Ice Bath) E->F G Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J End: Pure Crystalline Product I->J

Caption: General Workflow for Recrystallization.

Methodology:

  • Solvent Screening:

    • Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, and mixtures with water) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold. An anti-solvent system (where the compound is soluble in one solvent but not the other) can also be effective.[16]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or activated carbon, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Section 4: Impurity Profiling

Understanding the potential impurities is crucial for developing an effective purification strategy.

Q: What are the likely impurities in a typical reaction mixture for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol?

A: Potential impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Products from side reactions occurring during the synthesis.[17]

  • Intermediates: Incomplete conversion of reaction intermediates.[17]

  • Degradation Products: The compound may degrade under certain conditions (e.g., heat, acid, or base), leading to the formation of degradation products.[18]

  • Residual Solvents: Solvents used in the reaction or workup that are not completely removed.[18]

Impurity Analysis: A combination of analytical techniques is used for impurity profiling:[19][20]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the molecular weights of impurities, which aids in their structural elucidation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of residual solvents.[18]

By following the guidance in this technical support center, you will be well-equipped to tackle the purification challenges associated with (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol and achieve the high level of purity required for your research and development endeavors.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Not Voodoo. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Natalini, B., Sardella, R., Macchiarulo, A., Natalini, S., & Pellicciari, R. (2007). (S)-(-)-alpha,alpha-Di(2-naphthyl)-2-pyrrolidinemethanol, a useful tool to study the recognition mechanism in chiral ligand-exchange chromatography. Journal of Separation Science, 30(1), 21-27. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 795-814. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]

  • Zipp, C. F., & Abboud, K. A. (2012). (2-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Retrieved from [Link]

  • Beksultanova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(5), 45938-45943. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Mitrea, C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(8), 14649-14671. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Aminophenyl)methyl]-3-[1-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]urea. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling solid form and crystal habit of triphenylmethanol by antisolvent crystallization in a microfluidic device. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (n.d.). Crystallization of pure adipic acid from methanol solvent and their characterization studies: Intense NLO activity from Centrosymmetric crystal. Retrieved from [Link]their_characterization_studies_Intense_NLO_activity_from_Centrosymmetric_crystal)

Sources

Reducing background noise in (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in fluorescence-based assays. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize background noise and ensure data integrity.

Troubleshooting Guide: Diagnosing and Solving High Background Noise

This section addresses specific, common issues encountered during assay development and execution. Each problem is followed by a diagnostic workflow and detailed solutions grounded in fluorescence principles.

Issue 1: My blank wells (assay buffer/media only) show high fluorescence. What's wrong?

High background in your blank is a critical issue as it directly impacts your assay's lower limit of detection. This background almost always originates from the assay components themselves or the microplate.

Probable Causes & Solutions:

  • Autofluorescent Assay Components: Standard buffers and cell culture media often contain components like phenol red, fetal bovine serum (FBS), and certain amino acids (e.g., tryptophan) that fluoresce, particularly in the blue-to-green range.[1][2][3][4]

    • Solution: Prepare and test each individual buffer component to identify the source. If possible, switch to a specialized low-autofluorescence medium or buffer. For live-cell imaging, using phenol red-free media is essential.[1][2][5] If serum is required, reducing its concentration or switching to a brand screened for low autofluorescence can be effective.[1]

  • Inappropriate Microplate Choice: The type of microplate used is crucial. Clear and white plates are not suitable for fluorescence intensity measurements due to light leakage and high background phosphorescence, respectively.[6][7][8]

    • Solution: Always use opaque, solid black microplates for fluorescence intensity assays.[8][9][10] Black plates minimize both background fluorescence and well-to-well crosstalk.

  • Contamination: Reagents can become contaminated with fluorescent impurities from storage containers, handling, or bacterial/fungal growth.[11]

    • Solution: Use high-purity, spectroscopy-grade solvents and reagents whenever possible. Filter-sterilize aqueous buffers and visually inspect for turbidity before use.[11] It is also good practice to test a sample of the solvent or buffer alone in the plate reader.

Experimental Workflow: Identifying the Source of Blank Background

A Start: High Background in Blank Wells B Test 1: Read an empty, clean black microplate. A->B C Is the signal still high? B->C D Issue is likely instrument noise or incorrect settings (stray light). Consult instrument manual. C->D Yes E Test 2: Add only high-purity water or solvent to wells. C->E No F Is the signal high now? E->F G Solvent is contaminated. Use a fresh, spectroscopy-grade source. F->G Yes H Test 3: Add individual assay buffer components one by one to different wells. F->H No I Identify the fluorescent component (e.g., media, serum, pH indicator). H->I

Caption: Workflow for isolating background fluorescence sources.

Issue 2: My negative control wells (e.g., cells/protein without the test compound) have high background.

This issue points towards autofluorescence from the biological sample itself. Cellular components like NADH, riboflavin, and collagen are intrinsically fluorescent and can contribute significantly to background noise, especially when excited with UV or blue light.[3][4]

Probable Causes & Solutions:

  • Cellular Autofluorescence: As noted, many endogenous molecules fluoresce. This effect is often more pronounced in larger or more granular cell types.[4] Dead cells are also a major source of autofluorescence.[5]

    • Solution 1: Shift Wavelengths: The aminophenyl group in your compound likely excites in the UV/blue range, overlapping with the primary autofluorescence spectrum (350-550 nm).[1] If the emission of your compound is sufficiently red-shifted, you can use a narrow-bandpass emission filter to selectively capture its signal while excluding the shorter-wavelength autofluorescence.

    • Solution 2: Background Subtraction: Run parallel wells of unstained cells (your negative control). Measure the average fluorescence intensity from these wells and subtract it from your experimental wells.[12]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde can react with cellular amines to create fluorescent products.[3][5]

    • Solution: Minimize fixation time. If aldehydes are necessary, you can perform a quenching step by treating the fixed cells with a reducing agent like sodium borohydride.[5] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol, which typically induces less autofluorescence.[3]

Issue 3: My signal is not linear and plateaus at higher concentrations.

A non-linear relationship between concentration and fluorescence intensity is a classic sign of inner filter effects or self-quenching.

Probable Causes & Solutions:

  • Primary Inner Filter Effect: At high concentrations, molecules at the surface of the well absorb so much excitation light that insufficient light penetrates the full depth of the sample. This means molecules in the center and bottom of the well are not efficiently excited.[13][14][15]

    • Solution: The most reliable solution is to work at lower concentrations where the relationship remains linear.[14] As a rule of thumb, the absorbance of the sample at the excitation wavelength should be kept below 0.1.[14]

  • Secondary Inner Filter Effect (Self-Absorption): This occurs if the compound's emission spectrum overlaps with its own absorption spectrum. As photons are emitted, they can be re-absorbed by neighboring molecules in the solution instead of reaching the detector.[14][15]

    • Solution: Dilute the sample. If that's not possible, try moving the excitation wavelength further away from the emission wavelength to minimize the spectral overlap.

  • Self-Quenching: At very high concentrations, fluorophores can form non-fluorescent aggregates or complexes, leading to a decrease in the overall fluorescence quantum yield.[16]

    • Solution: Dilute the sample to break up aggregates. The linearity of a concentration curve is the best indicator that you are working in a range free from these effects.[14]

Diagram: Visualizing the Inner Filter Effect

cluster_0 Low Concentration cluster_1 High Concentration (Inner Filter Effect) L_Source Excitation Light L_Well Sample Well L_Source->L_Well Uniform Illumination L_Detector Detector L_Well->L_Detector Full Emission Detected H_Source Excitation Light H_Well Sample Well H_Source->H_Well Attenuated Illumination H_Detector Detector H_Well->H_Detector Reduced Emission Detected Absorb High absorption at surface Reabsorb Re-absorption of emitted light

Caption: Inner filter effect at high vs. low concentrations.

Issue 4: The fluorescence signal fades during repeated measurements.

A progressive decrease in signal intensity under continuous or repeated illumination is known as photobleaching.[17][18] This occurs when the fluorophore undergoes photochemical destruction while in its excited state, rendering it permanently non-fluorescent.[17]

Probable Causes & Solutions:

  • Excessive Excitation Light Intensity: Using a higher-than-necessary excitation intensity or gain setting accelerates photobleaching.[18]

    • Solution: Reduce the excitation light intensity to the lowest level that still provides a sufficient signal-to-noise ratio.[18] Optimize the detector gain setting rather than increasing excitation power.[7][8]

  • Prolonged Exposure Time: The longer the sample is exposed to light, the more photobleaching will occur.[18]

    • Solution: Minimize the measurement time (integration time) and the number of flashes per well in the plate reader settings.[18] Avoid exposing the plate to ambient light before reading.

  • Presence of Oxygen: Dissolved oxygen in the assay buffer can react with the excited-state fluorophore, contributing to its degradation.[16][19]

    • Solution: While often impractical for high-throughput screening, if maximum stability is required for kinetic reads, deoxygenating the buffer by bubbling with nitrogen or argon can reduce photobleaching.[16]

Frequently Asked Questions (FAQs)

Q1: What are the best instrument settings for my assay?

Optimal settings balance maximizing your specific signal while minimizing background and photobleaching.

SettingRecommendationRationale
Microplate Solid black, opaqueMinimizes background fluorescence and crosstalk.[8][9][10]
Read Mode Top Reading (for solutions)For non-adherent samples, top reading avoids light scattering from the plate bottom.[20]
Gain/Voltage Optimize using a positive controlSet the gain so your brightest sample is below the saturation limit (e.g., ~90% of the detector's maximum).[7][8] This maximizes dynamic range.
Excitation/Emission Match compound's spectraUse filters with bandwidths appropriate for your compound to maximize signal collection and reject stray light.
Flashes/Integration Use the minimum necessaryReduces measurement time and limits photobleaching.[18]
Focal Height Adjust for optimal signalFor solutions, the focal point is typically just below the liquid surface.[7]

Q2: How does the choice of solvent affect my assay?

The solvent environment can significantly alter a fluorophore's properties.[21][22] Factors like solvent polarity, viscosity, and pH can shift the excitation and emission spectra, change the fluorescence intensity (quantum yield), and affect the excited-state lifetime.[21][23] For example, polar fluorophores in polar solvents often exhibit a "red shift" (a shift to longer emission wavelengths) compared to their behavior in non-polar solvents.[23] It is critical to maintain a consistent and well-buffered solvent environment across all wells and experiments to ensure reproducibility.

Q3: What is fluorescence quenching and how is it different from the inner filter effect?

Fluorescence quenching refers to specific molecular processes that decrease fluorescence intensity through non-radiative pathways.[24][25][26] This can be dynamic quenching, where an excited fluorophore collides with a "quencher" molecule (like dissolved oxygen), or static quenching, where a non-fluorescent complex forms in the ground state.[16][25] The key difference is that quenching involves direct molecular interaction or energy transfer. The inner filter effect, by contrast, is an optical artifact caused by the bulk absorption of light by the sample solution and does not involve a change in the fluorophore's intrinsic properties.[13][27]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.
  • Evident Scientific. Solvent Effects on Fluorescence Emission.
  • ECHEMI. What is the inner filter effect in fluorescence spectroscopy...
  • Pund, S. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. International Journal of Trend in Scientific Research and Development.
  • ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching?
  • Virtual Labs. Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects.
  • Ossila. What is Fluorescence Quenching? | Types and Mechanisms.
  • Fiveable. (2025, August 15). Fluorescence Quenching: Microbiology Study Guide.
  • Basicmedical Key. (2025, September 11).
  • Wang, J., et al. (2018). Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. ACS Omega.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting High Background Fluorescence with Methoxynaphthalene Probes.
  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
  • Thermo Fisher Scientific. Photobleaching Principles.
  • Mataga, N., Kaifu, Y., & Koizumi, M. (2006, April 12). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan.
  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF).
  • Edinburgh Instruments. (2024, May 2).
  • U-CyTech biosciences. Troubleshooting FluoroSpot assay.
  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy.
  • CYM - Cytometry. Noise.
  • Benchchem. (2025). Quenching of Annuloline fluorescence and prevention.
  • Semrock. Spectral Modeling in Fluorescence Microscopy.
  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
  • BioTek Instruments. (2024, November 25). Guidance on Using a Microplate Reader to Measure Fluorescent Dye Intensity?
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays.
  • Agilent. Tips for Improved Luminescence Performance.
  • Bitesize Bio. (2024, October 2).
  • Yoon, J. W., et al. (2013). Statistical Denoising for single molecule fluorescence microscopic images. arXiv.org.
  • Chen, Y., et al. (2025, July 29). Denoising of Fluorescence Lifetime Imaging Data via Principal Component Analysis. Research Square.
  • Joiner, J., et al. (2024, September 10). Noise Reduction for Solar-Induced Fluorescence Retrievals Using Machine Learning and Principal Component Analysis. AMS Journals.
  • PicoQuant. (2017, September 20). Stop The Noise!
  • BMG Labtech. How to reduce autofluorescence in cell-based assays.
  • ISS.
  • Labcompare.com. (2025, November 7).
  • Liu, S., et al. (2024, September 3).
  • Mandracchia, B., et al. (2020). Fast and accurate sCMOS noise correction for fluorescence microscopy.
  • Berthold Technologies.
  • Faltin, B., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods.
  • Evident Scientific.
  • Benchchem. (2025).
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
  • BD Biosciences. Autofluorescence can interfere with flow cytometry imaging.
  • Glavan, A. C., et al. (2017). Wavelengths and Lifetimes of Paper Autofluorescence. Analytical Chemistry.
  • Tsarfati, Y., et al. (2022). Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. PMC.
  • Kaur, A., et al. (2025, September 4).

Sources

Validation & Comparative

A Comparative Guide to Substituted Pyrrolidines in Binding Assays: A Focus on (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential binding characteristics of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol with other substituted pyrrolidines. While direct experimental binding data for this specific molecule is not publicly available, this document will leverage structure-activity relationship (SAR) principles from closely related analogs to provide a predictive analysis. Furthermore, it will equip researchers with the necessary experimental frameworks to characterize this and similar compounds in-house.

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[2][4][5] The strategic functionalization of the pyrrolidine core is a key strategy for enhancing potency and selectivity towards various biological targets.[4][6]

Structural Rationale and Potential Biological Targets

The molecule (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol possesses three key functional groups that are likely to dictate its interactions with biological macromolecules:

  • 1-(4-Aminophenyl) group: The aminophenyl moiety is a common pharmacophore found in a variety of kinase inhibitors.[7][8] The nitrogen atom can act as a hydrogen bond donor, and the phenyl ring can engage in pi-stacking or hydrophobic interactions within the ATP-binding pocket of kinases. The "aminopyridine" and "aminopyrazine" cores, which are structurally related, have been successfully utilized in the development of selective PI3Kγ inhibitors.[9]

  • 4-Methyl group: The methyl substitution on the pyrrolidine ring introduces a chiral center and provides steric bulk. This can influence the compound's conformational preference and its ability to fit into specific binding pockets, potentially enhancing selectivity for a particular target.

  • 3-Methanol group: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in a binding site. This functional group can also serve as a handle for further chemical modification.

Based on these structural features, potential biological targets for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol could include, but are not limited to:

  • Protein Kinases: The aminophenyl group is a strong indicator for potential kinase inhibition.

  • G-Protein Coupled Receptors (GPCRs): The overall scaffold is amenable to fitting within the transmembrane binding pockets of GPCRs.[10][11][12]

  • Other Enzymes and Receptors: The pyrrolidine scaffold is versatile and has been incorporated into inhibitors for a wide range of enzymes.[4]

Comparative Binding Profile: A Predictive Analysis

In the absence of direct experimental data, we can infer a potential binding profile for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol by comparing it to other substituted pyrrolidines with known biological activities.

Compound ClassKey Structural FeaturesKnown Biological Target(s)Predicted Interaction for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Aminophenyl-Kinase Inhibitors Aromatic amine for H-bonding with hinge region of kinases.Various tyrosine and serine/threonine kinases.[7]The 4-aminophenyl group could anchor the molecule in the ATP binding site of a kinase. The 4-methyl and 3-methanol groups would project into the solvent-exposed region or interact with other parts of the binding pocket, influencing selectivity.
Pyrrolidine-based GPCR Ligands Pyrrolidine core acts as a scaffold to present pharmacophoric elements.Dopamine, serotonin, and opioid receptors.The aminophenyl group could interact with aromatic residues in the transmembrane helices, while the pyrrolidine nitrogen and methanol group could form polar contacts.
Pyrrolidine-Naphthoquinones Pyrrolidine group appended to a naphthoquinone core.Induction of apoptosis in leukemia cells.[13][14]While structurally distinct, this highlights the role of the pyrrolidine in mediating cytotoxic effects, a potential activity to investigate.

Experimental Workflow for Binding Characterization

To empirically determine the binding profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol and compare it to other pyrrolidine derivatives, a systematic screening approach is necessary.

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Screening cluster_2 Secondary Assays and Hit Validation cluster_3 Mechanism of Action Studies A Synthesize or Procure (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol and Analogs B Characterize Purity and Identity (NMR, LC-MS, HRMS) A->B C Prepare Stock Solutions in DMSO B->C D High-Throughput Screening (HTS) against a diverse target panel (e.g., kinases, GPCRs) C->D E Identify 'Hits' based on pre-defined activity threshold D->E F Dose-Response Curves to determine IC50/EC50 E->F G Orthogonal Binding Assays (e.g., Radioligand Binding, FP) F->G H Selectivity Profiling against related targets G->H I Cell-based functional assays H->I J Biophysical methods (e.g., SPR, ITC) I->J

Caption: Experimental workflow for characterizing the binding properties of novel pyrrolidine derivatives.

Detailed Experimental Protocols

To facilitate the in-house characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, the following are detailed protocols for two common and robust binding assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[2]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., [³H]-ligand at its Kd concentration).

    • Non-specific Binding: Add membrane preparation, a high concentration of an unlabeled competing ligand, and the radioligand.

    • Competition: Add membrane preparation, varying concentrations of the test compound (e.g., (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol), and the radioligand.[5]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[5]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[5]

  • Detection:

    • Dry the filtermat and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

G A Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers B Set up 96-well Plate: Total, Non-specific, and Competition wells A->B C Incubate to reach equilibrium B->C D Filter and Wash to separate bound and free radioligand C->D E Add Scintillation Cocktail and Count Radioactivity D->E F Analyze Data: Calculate IC50 and Ki E->F

Caption: Workflow for a radioligand competition binding assay.

Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled version of a known binder to the target (the "tracer").

    • Prepare solutions of the target protein and the test compound in an appropriate assay buffer.[15]

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of the tracer and the target protein to each well.

    • Add varying concentrations of the test compound.

    • Include controls for unbound tracer (no protein) and fully bound tracer (no competitor).

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The instrument software calculates the fluorescence polarization (in milli-polarization units, mP).

    • Plot the mP values against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

G A Prepare Reagents: Fluorescent Tracer, Target Protein, Test Compound, Buffer B Dispense Reagents into 384-well plate A->B C Incubate to reach equilibrium B->C D Read Fluorescence Polarization C->D E Analyze Data: Calculate IC50 D->E

Caption: Workflow for a fluorescence polarization binding assay.

Conclusion and Future Directions

While the precise binding profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol remains to be experimentally determined, a systematic evaluation based on its structural features and the known activities of related pyrrolidine derivatives provides a rational starting point for its characterization. The aminophenyl moiety strongly suggests potential activity as a kinase inhibitor, while the overall structure is also amenable to interaction with GPCRs.

The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the binding affinity and selectivity of this and other novel substituted pyrrolidines. Such studies are essential for understanding the therapeutic potential of this important class of molecules and for guiding future drug discovery efforts.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved March 17, 2026, from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (n.d.). Retrieved March 17, 2026, from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. | Scilit. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - Ben-Gurion University Research Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved March 17, 2026, from [Link]

  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]

  • Molecular basis for high affinity agonist binding in GPCRs - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • TrGPCR: GPCR-Ligand Binding Affinity Prediction Based on Dynamic Deep Transfer Learning - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Validating the Purity of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol Reference Standards: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that discrepancies in late-stage pharmacokinetic assays or binding affinity ( Kd​ ) measurements trace back to a single, easily preventable root cause: the use of poorly characterized building blocks as analytical reference standards.

The compound (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol perfectly illustrates this paradigm. Structurally, it is a highly functionalized intermediate featuring an oxidation-prone aniline moiety, a substituted pyrrolidine core, and two adjacent stereocenters (C3 and C4). While standard commercial reagent grades (typically ~95% purity) are sufficient for early-stage synthesis, they are categorically unacceptable for quantitative analytical procedures. Relying on them violates the core tenets of ICH Q2(R1)[1] and USP General Chapter <11>[2], which mandate the use of highly characterized, self-validating reference materials to ensure conclusive assay results.

This guide objectively compares the performance of a certified High-Purity Reference Standard against standard Commercial Reagent Grades, detailing the structural vulnerabilities of the molecule and the rigorous experimental protocols required for true validation.

Structural Vulnerabilities & Causality in Analytical Design

To understand why standard purity grades fail, we must analyze the chemical vulnerabilities of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol:

  • Aniline Auto-Oxidation: The electron-rich 4-aminophenyl group is highly susceptible to oxidative degradation, readily forming colored azo, azoxy, or quinone-imine impurities[3]. If a reference standard is not strictly controlled and stored, these impurities will falsely inflate UV absorbance readings during quantitation.

  • Stereochemical Complexity: The pyrrolidine ring contains two chiral centers at C3 (hydroxymethyl) and C4 (methyl). This yields up to four possible stereoisomers (two pairs of enantiomers: cis and trans). Standard reagents are often sold as undefined diastereomeric mixtures. Using a stereochemically impure standard in biological assays leads to inaccurate IC50​ determinations due to the off-target binding kinetics of the isomeric impurities.

  • Weakly Basic Nitrogen Centers: The molecule possesses two basic sites (the primary aniline NH2​ and the tertiary, phenyl-substituted pyrrolidine nitrogen). Both have relatively low pKa​ values (~4.5). If the chromatographic pH is not strictly controlled, partial ionization occurs, leading to severe peak tailing against residual silanols and the masking of co-eluting impurities.

Comparison Guide: High-Purity Reference Standard vs. Commercial Reagent Grade

The following table summarizes the quantitative specifications and the analytical impact of choosing a certified reference standard over a standard reagent.

Analytical ParameterHigh-Purity Reference StandardCommercial Reagent GradeAnalytical Impact & Causality
Chemical Purity 99.5% (UHPLC-DAD)95.0% - 97.0%Reagent grades contain up to 5% uncharacterized organic impurities (e.g., oxidized aniline derivatives), which cross-react in assays and falsely inflate potency calculations.
Stereochemical Purity > 99.0% ee / deOften unspecified or racemicThe C3/C4 stereocenters dictate 3D conformation. Stereochemical impurities exhibit vastly different receptor binding affinities, skewing biological data.
Absolute Quantitation Certified via 1H -qNMRNot performed (Area % only)Chromatographic Area % ignores "invisible" impurities (inorganic salts, residual catalysts). qNMR provides true mass fraction, preventing systemic dosing errors.
Volatiles & Water Strictly quantified (KF, GC-FID)UncontrolledThe hygroscopic hydroxymethyl group absorbs water. Unquantified water acts as a silent diluent, severely skewing molarity calculations in stock solutions.
Regulatory Compliance Comprehensive CoA (USP <11> compliant)Basic CoA (Identity only)Lack of rigorous documentation invalidates downstream GMP/GLP analytical procedures[2].

Orthogonal Validation Workflow

To certify a reference standard, a multi-tiered, orthogonal analytical approach must be employed. Relying on a single technique (e.g., HPLC alone) is insufficient, as it cannot account for mass balance.

ValidationWorkflow Start Compound: (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol Identity 1. Structural Identity (NMR, HRMS, IR) Start->Identity Purity 2. Chemical Purity (UHPLC-DAD, LC-MS) Start->Purity Chiral 3. Stereochemical Purity (Chiral HPLC/SFC) Start->Chiral MassBalance 4. Mass Balance & Volatiles (KF, TGA, GC-FID) Start->MassBalance qNMR Absolute Mass Fraction (1H-qNMR) Identity->qNMR Purity->qNMR Chiral->qNMR MassBalance->qNMR Certified Certified Reference Standard (Compliant with USP <11>) qNMR->Certified

Fig 1: Orthogonal validation workflow for reference standard certification.

Self-Validating Experimental Protocols

The following methodologies detail the exact procedures required to validate this compound. Each protocol is designed as a self-validating system , incorporating internal suitability checks to guarantee data integrity.

Protocol 1: Chemical Purity & Oxidation Profiling (UHPLC-DAD-MS)
  • Objective: Quantify organic impurities, specifically targeting azo/azoxy oxidation products of the aniline moiety.

  • System Suitability (Self-Validation): Inject a resolution standard containing the analyte and a known oxidative degradant (e.g., a synthesized azo dimer). The run is validated only if resolution ( Rs​ ) > 2.0 and the analyte tailing factor ( Tf​ ) < 1.5.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the standard in Acetonitrile:Water (50:50 v/v) containing 0.05% ascorbic acid to a concentration of 1.0 mg/mL. Causality: Ascorbic acid acts as an antioxidant, preventing in situ auto-oxidation of the aniline group within the autosampler vial during the sequence.

    • Stationary Phase: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase:

      • Phase A: Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

      • Phase B: Acetonitrile with 0.1% TFA.

      • Causality: TFA ensures full protonation of the weakly basic nitrogen centers ( pKa​ ~4.5). This prevents secondary interactions with residual silanols and yields sharp peaks. Furthermore, the low pH stabilizes the electron-rich 4-aminophenyl moiety against oxidation[3].

    • Gradient Elution: 5% B to 90% B over 8.0 minutes. Flow rate: 0.4 mL/min.

    • Detection: DAD scanning 200–400 nm. Quantitation is extracted at 254 nm (aromatic core) and 280 nm (aniline specific).

Protocol 2: Stereochemical Resolution (Chiral SFC)
  • Objective: Separate and quantify the four possible stereoisomers generated by the C3 and C4 chiral centers.

  • System Suitability (Self-Validation): Inject a synthetic racemic mixture of all four stereoisomers. The method is valid only if baseline resolution ( Rs​ > 1.5) is achieved for all four distinct peaks.

  • Step-by-Step Methodology:

    • Stationary Phase: Chiralpak IG (Immobilized amylose-based phase), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Supercritical CO2​ / Methanol containing 0.2% Isopropylamine (IPA) (75:25).

    • Causality: Supercritical fluid chromatography (SFC) offers superior mass transfer kinetics compared to traditional HPLC, allowing for the baseline resolution of closely related diastereomers. The addition of IPA is critical; it acts as a basic modifier to suppress non-specific hydrogen bonding between the analyte's hydroxymethyl group/amines and the chiral stationary phase, preventing peak broadening.

Protocol 3: Absolute Mass Fraction Determination ( 1H -qNMR)
  • Objective: Determine the true mass fraction (assay) independent of chromatographic UV response factors.

  • System Suitability (Self-Validation): Perform an inversion-recovery experiment to determine the T1​ relaxation time of the longest-relaxing proton. The inter-pulse delay ( D1​ ) must be strictly set to ≥5×T1​ to guarantee >99.3% longitudinal magnetization recovery, ensuring perfectly quantitative integration.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of a NIST-traceable Internal Standard (e.g., Maleic acid CRM, purity 99.9%) into a vial using a microbalance ( d=0.001 mg).

    • Solvent: Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

    • Acquisition: 600 MHz NMR spectrometer, 30° pulse angle, 64 scans.

    • Integration & Calculation: Integrate the isolated methyl doublet of the analyte (C4- CH3​ , ~1.0 ppm) against the vinylic singlet of the maleic acid internal standard (~6.2 ppm).

    • Causality: Because qNMR measures the fundamental magnetic resonance of atomic nuclei, it is blind to UV-extinction coefficients. It directly accounts for "invisible" mass (like water or salts) that HPLC misses, providing an absolute purity value suitable for critical biological dosing.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? (USP <11> Guidelines) Source: Lachman Consultants URL: [Link]

Sources

Reproducibility in the Synthesis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The primary challenges to the reproducible synthesis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol lie in the stereocontrol of the substituted pyrrolidine ring and the efficiency and regioselectivity of the N-arylation step. This guide will dissect two primary strategic approaches, offering a comparative analysis of their respective strengths and weaknesses, and highlighting key experimental variables that demand meticulous control.

Proposed Synthetic Strategies: An Overview

The synthesis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol can be logically dissected into two main phases: the formation of the core structure, (4-methylpyrrolidin-3-yl)methanol, and the subsequent introduction of the 4-aminophenyl group onto the pyrrolidine nitrogen. The latter step, N-arylation, is the major diverging point for our comparative analysis.

The overall synthetic plan involves the initial synthesis or acquisition of a suitable (4-methylpyrrolidin-3-yl)methanol intermediate. This can then be reacted with a 4-nitrophenyl electrophile, followed by the reduction of the nitro group to the desired amine. The two principal methods for the crucial C-N bond formation are:

  • Nucleophilic Aromatic Substitution (SNAr) : A classical and often cost-effective method involving the reaction of the pyrrolidine with a highly activated aryl halide, such as p-fluoronitrobenzene.

  • Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that offers a broader substrate scope and often proceeds under milder conditions than traditional methods.[1]

Below is a detailed examination of these two routes, with a focus on reproducibility.

Route 1: The Nucleophilic Aromatic Substitution (SNAr) Approach

This strategy relies on the high reactivity of aryl halides bearing strong electron-withdrawing groups, such as a nitro group, towards nucleophilic attack.[2] The para-positioning of the nitro group in p-fluoronitrobenzene activates the fluorine for displacement by the secondary amine of (4-methylpyrrolidin-3-yl)methanol.[3]

Experimental Protocol: SNAr Route

Step 1: N-Arylation via SNAr

  • To a solution of (4-methylpyrrolidin-3-yl)methanol (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Add p-fluoronitrobenzene (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product, (1-(4-nitrophenyl)-4-methylpyrrolidin-3-yl)methanol, by flash column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified nitro-intermediate (1.0 eq.) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

Factors Affecting Reproducibility in the SNAr Route
ParameterPotential Issues and Impact on ReproducibilityMitigation Strategies
Solvent The choice of polar aprotic solvent (e.g., DMSO, DMF) is critical. Traces of water can affect the basicity and solubility of reactants. Solvent purity can vary between suppliers.Use freshly distilled or anhydrous grade solvents. Ensure consistent solvent choice across experiments.
Base The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction rate. The particle size of solid bases can affect the reaction kinetics.Use a consistent base and ensure it is finely powdered and dry. Consider using a soluble organic base for better homogeneity.
Temperature SNAr reactions are often temperature-sensitive. Inconsistent heating can lead to variable reaction times and the formation of side products.Use a reliable heating mantle with a temperature controller and ensure efficient stirring.
Work-up The quenching and extraction process can lead to product loss if not performed consistently. Emulsion formation can be an issue.Standardize the volumes and concentrations of aqueous solutions used for quenching and washing. Use brine to break emulsions.
Catalyst Activity (Reduction) The activity of Pd/C can vary significantly between batches and suppliers. The catalyst can be poisoned by impurities.Use a catalyst from a consistent source. Perform a small-scale test reaction to assess catalyst activity.

Route 2: The Buchwald-Hartwig Amination Approach

This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N bonds and is often favored for its milder reaction conditions and broader substrate scope compared to SNAr.[1][4] This route would involve coupling (4-methylpyrrolidin-3-yl)methanol with an aryl halide, such as 4-bromo or 4-chloro-nitrobenzene.

Experimental Protocol: Buchwald-Hartwig Route

Step 1: N-Arylation via Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 eq.) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene or dioxane as the solvent, followed by (4-methylpyrrolidin-3-yl)methanol (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the crude product, (1-(4-nitrophenyl)-4-methylpyrrolidin-3-yl)methanol, by flash column chromatography.

Step 2: Reduction of the Nitro Group

This step is identical to Step 2 in the SNAr route.

Factors Affecting Reproducibility in the Buchwald-Hartwig Route
ParameterPotential Issues and Impact on ReproducibilityMitigation Strategies
Catalyst System The choice of palladium source and ligand is crucial. The ratio of palladium to ligand can affect catalytic activity. The quality and purity of both can vary.[5]Use a pre-formed catalyst complex for better consistency. Ensure ligands are stored under an inert atmosphere to prevent oxidation.
Base Strong bases like NaOtBu are highly sensitive to moisture and air. Incomplete deprotonation of the amine can lead to lower yields.Use freshly opened or sublimed base. Handle the base in a glovebox or under a stream of inert gas.
Inert Atmosphere The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation.Use Schlenk line techniques or a glovebox. Degas the solvent prior to use.
Substrate Purity Impurities in the aryl halide or the pyrrolidine starting material can poison the catalyst.Purify starting materials if necessary.
Solvent Anhydrous conditions are critical for the success of the reaction.Use freshly distilled or anhydrous grade solvents.

Comparative Analysis of the Two Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Generally lower cost due to the absence of expensive catalysts and ligands.Higher cost due to the use of palladium catalysts and specialized phosphine ligands.
Substrate Scope More limited. Requires a highly activated aryl halide (e.g., with a nitro group).Broader scope. Can be used with a wider range of aryl halides and triflates.[1]
Reaction Conditions Often requires higher temperatures and strongly basic conditions.Generally proceeds under milder conditions.
Reproducibility Challenges Sensitive to solvent purity, base strength, and temperature control.Highly sensitive to catalyst quality, inert atmosphere, and anhydrous conditions.
Ease of Setup Simpler experimental setup.Requires more specialized equipment for handling air-sensitive reagents (e.g., Schlenk line, glovebox).

Visualizing the Synthetic Pathways

SNAr Route Workflow

SNAr_Route A (4-methylpyrrolidin-3-yl)methanol C (1-(4-nitrophenyl)-4-methylpyrrolidin-3-yl)methanol A->C SNAr K2CO3, DMSO, 80-120 °C B p-fluoronitrobenzene B->C D (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol C->D Reduction H2, Pd/C, MeOH

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Route Workflow

Buchwald_Hartwig_Route A (4-methylpyrrolidin-3-yl)methanol C (1-(4-nitrophenyl)-4-methylpyrrolidin-3-yl)methanol A->C Buchwald-Hartwig Pd-catalyst, Ligand, NaOtBu, Toluene, 80-110 °C B 1-bromo-4-nitrobenzene B->C D (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol C->D Reduction H2, Pd/C, MeOH

Caption: Synthetic pathway via Buchwald-Hartwig Amination.

Conclusion and Recommendations for Ensuring Reproducibility

The synthesis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is achievable through at least two robust synthetic strategies. The choice between the SNAr and Buchwald-Hartwig routes will likely depend on the specific resources of the laboratory, the scale of the synthesis, and the required purity of the final product.

  • For cost-effectiveness and simpler setup , the SNAr route is a viable option, provided that careful attention is paid to the control of reaction temperature and the purity of the solvent and base.

  • For greater substrate flexibility and potentially higher yields under milder conditions , the Buchwald-Hartwig amination is the preferred method, though it demands rigorous adherence to anhydrous and oxygen-free conditions.[1]

To ensure the highest degree of reproducibility across different labs, the following general principles should be adhered to, regardless of the chosen route:

  • Detailed and Consistent Record-Keeping : Every detail of the experimental procedure, including the source and lot number of reagents, should be meticulously documented.

  • Characterization of Intermediates : Full analytical characterization (e.g., NMR, MS, HPLC) of all isolated intermediates is crucial to confirm their identity and purity before proceeding to the next step.

  • Standardized Procedures : For collaborative projects or technology transfer, a highly detailed and standardized operating procedure (SOP) should be developed and followed by all participating laboratories.

By understanding the critical parameters of each synthetic step and implementing rigorous experimental controls, researchers can significantly enhance the reproducibility of the synthesis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol and other complex molecules, thereby accelerating the pace of drug discovery and development.

References

  • New J. Chem. 2018, 42, 10024-10035.
  • Buchwald–Hartwig amin
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Buchwald-Hartwig Amin
  • An Update on the Synthesis of Pyrrolo[4][6]benzodiazepines. Molecules2016 , 21(1), 154.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank2024, 2024(3), M1884.
  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 998–1003.
  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Org. Lett.2007, 9(24), 4939–4942.
  • (R)-Pyrrolidin-3-ylmethanol. In ChemicalBook.
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... In Chemistry Stack Exchange.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2024, 29(20), 4889.
  • (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis. In Benchchem.
  • Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol. In Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Arom
  • (4-Methylpyridin-3-yl)methanol. In ChemScene.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Mol Divers2025, 29(2), 1851-1893.
  • ((3S,4R)-4-methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol. In Sigma-Aldrich.
  • ((3S,4S)-4-Methylpyrrolidin-3-yl)methanol. In BLDpharm.
  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.
  • Synthesis of substituted N-heterocycles by N-aryl
  • ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol. In MolCore.
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. In Macmillan Group.
  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules2010, 15(3), 1450-1456.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY).

Sources

A Comparative Guide to Profiling Off-Target Effects of Novel Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The journey of a therapeutic candidate from discovery to clinical application is fraught with challenges, chief among them being the characterization of its safety and specificity. Off-target effects, where a compound interacts with unintended biomolecules, are a primary cause of adverse drug reactions and late-stage trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.[3]

This guide focuses on outlining a comprehensive strategy for characterizing the off-target profile of novel chemical entities, using the scaffold (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol as a representative example. While specific experimental data for this exact molecule is not extensively published, its structural motifs—a substituted aminophenyl group and a pyrrolidine core—are prevalent in compounds targeting a wide range of protein families, including kinases and G-protein coupled receptors (GPCRs).[4][5]

Here, we provide a framework for researchers, scientists, and drug development professionals to objectively compare a lead compound's performance against alternatives. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for key assays that form a multi-pronged approach to identifying and quantifying off-target interactions.

Part 1: The Strategic Framework for Off-Target Assessment

A robust off-target profiling campaign does not rely on a single method. Instead, it integrates data from orthogonal assays, moving from broad, high-throughput screens to more focused, physiologically relevant cellular models. This tiered approach allows for the efficient identification of potential liabilities and informs go/no-go decisions early in the development pipeline. The goal is to build a "selectivity signature" for each compound.

The following diagram illustrates a logical workflow for assessing a novel compound like (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

G cluster_0 Phase 1: Broad Screening (Biochemical) cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis & Decision Kinase_Profiling Broad Kinase Panel (e.g., 400+ kinases) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement & Off-Target ID) Kinase_Profiling->CETSA Validate Hits Data_Integration Integrate Data & Calculate Selectivity Score Kinase_Profiling->Data_Integration Synthesize Findings Receptor_Screening Receptor Binding Panel (e.g., GPCRs, Ion Channels) Receptor_Screening->CETSA Validate Hits Receptor_Screening->Data_Integration Synthesize Findings Phenotypic_Screening Phenotypic/Cell-Based Assays (e.g., Toxicity, Signaling) CETSA->Phenotypic_Screening Correlate with Cellular Function CETSA->Data_Integration Synthesize Findings Phenotypic_Screening->Data_Integration Synthesize Findings Decision Prioritize Candidate (Go/No-Go/Optimize) Data_Integration->Decision Lead_Compound Novel Lead Compound (e.g., (1-(4-Aminophenyl)-4-methyl pyrrolidin-3-yl)methanol) Lead_Compound->Kinase_Profiling Initial Profiling

Caption: A tiered workflow for comprehensive off-target effect analysis.

Part 2: Key Experimental Methodologies and Data Comparison

To illustrate the comparative nature of this guide, we will consider hypothetical data for our lead compound, Compound A ((1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol), and a known, well-characterized alternative, Compound B .

Biochemical Kinase Profiling

Expertise & Rationale: Kinases are one of the largest enzyme families and are common off-targets for many small molecules due to the conserved nature of the ATP-binding pocket.[6] A broad biochemical screen is the most efficient first pass to identify unintended kinase interactions.[7] Services offering panels of hundreds of kinases are commercially available and provide a wide view of a compound's selectivity at a single concentration (for initial screening) or via dose-response curves (for potency determination).[8][9]

Hypothetical Data Comparison: Kinase Inhibition Profile

The following table presents hypothetical data from a screen of Compound A and Compound B at a 1 µM concentration against a selection of kinases. The on-target kinase is assumed to be Kinase X.

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)
Kinase X (On-Target) 98%95%
Kinase Y85%15%
Kinase Z72%5%
Kinase P12%8%
Kinase Q5%3%

Interpretation: In this hypothetical scenario, both compounds show strong on-target activity. However, Compound A demonstrates significant inhibition of Kinase Y and Kinase Z, highlighting potential off-target liabilities that require further investigation. Compound B appears far more selective.

Protocol: In Vitro Biochemical Kinase Assay (Luminescent ATP Detection)

This protocol describes a universal method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[6]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.[9]

    • Prepare test compounds (e.g., Compound A, Compound B) at 2X final concentration in the same buffer.

    • Prepare a 4X ATP solution. The final concentration should be at or near the Km of the specific kinase for ATP.[9]

    • Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[6]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X kinase/substrate mixture to each well.

    • Add 5 µL of the 2X test compound (or vehicle control) to the appropriate wells.

    • Incubate at room temperature for 10-15 minutes to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution to all wells.

    • Incubate the plate at room temperature for the desired time (e.g., 1 hour). The duration should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of the luminescent detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the vehicle (DMSO) control wells (0% inhibition) and no-enzyme wells (100% inhibition).

    • For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: While biochemical assays are excellent for broad screening, they do not account for cell permeability, intracellular target concentration, or the native state of the protein. CETSA is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[10][11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14] This allows for direct confirmation of on-target binding and can uncover cellular off-targets that might have been missed in biochemical screens.

CETSA_Workflow A 1. Treat intact cells with Compound or DMSO (Vehicle) B 2. Heat Challenge: Aliquot and heat cells across a temperature gradient A->B C 3. Cell Lysis: (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions: Centrifuge to pellet aggregated proteins C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Protein Quantification: (e.g., Western Blot, MS) E->F G 7. Plot Soluble Protein vs. Temperature to generate melt curves F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]

Hypothetical Data Comparison: CETSA Thermal Shift (ΔTₘ)

This table shows the change in melting temperature (ΔTₘ) for the on-target protein (Kinase X) and a suspected off-target (Kinase Y) in the presence of the compounds.

Protein TargetCompound A (ΔTₘ in °C)Compound B (ΔTₘ in °C)
Kinase X (On-Target)+ 5.2 °C+ 4.8 °C
Kinase Y (Off-Target)+ 3.5 °C+ 0.3 °C

Interpretation: Both compounds show a significant positive thermal shift for the on-target Kinase X, confirming robust target engagement in a cellular environment.[14] Crucially, Compound A also stabilizes the off-target Kinase Y, validating the biochemical finding in a more physiologically relevant context. Compound B shows negligible stabilization of Kinase Y, reinforcing its superior selectivity.

Protocol: CETSA with Western Blot Detection

This protocol is adapted for verifying the target engagement of a specific protein.[10]

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., MCF-7) to ~80% confluency.

    • Treat the cells with the test compound (e.g., 10 µM Compound A) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a protein buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10][12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).[10]

    • Carefully collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Kinase X) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities for each temperature point for both the vehicle- and compound-treated samples.

    • Normalize the intensities to the lowest temperature point (or a loading control).

    • Plot the normalized band intensities against temperature to generate the melting curves. The melting temperature (Tₘ) is the temperature at which 50% of the protein has denatured.

    • The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples.

Part 3: Synthesizing Data for a Holistic Comparison

The true power of this approach lies in integrating the data from multiple, orthogonal assays. A single data point is a clue; multiple corroborating data points build a case.

Consolidated Selectivity Profile

ParameterCompound ACompound BRationale & Interpretation
On-Target Potency (Kinase X) IC50 = 15 nMIC50 = 25 nMBoth compounds are potent inhibitors of the intended target.
Key Off-Target (Kinase Y) IC50 = 150 nMIC50 > 10,000 nMCompound A is only 10-fold selective for its target over Kinase Y. Compound B is highly selective (>400-fold).
Cellular Target Engagement (ΔTₘ) + 5.2 °C+ 4.8 °CBoth compounds effectively engage the target in intact cells.
Cellular Off-Target Engagement (ΔTₘ) + 3.5 °C (Kinase Y)+ 0.3 °C (Kinase Y)CETSA confirms that Compound A engages Kinase Y in cells, while Compound B does not. This is a critical finding for predicting potential side effects.
Selectivity Score (S10) ¹2> 50A higher score indicates greater selectivity. Compound B is demonstrably superior.

¹Selectivity Score (S10) can be defined as the number of kinases inhibited by less than 90% at a 1 µM concentration. A lower number is better.

Conclusion

Evaluating the off-target effects of a novel compound such as (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a critical and complex endeavor. This guide demonstrates that a structured, multi-assay approach is essential for building a comprehensive selectivity profile. By systematically comparing biochemical potency against cellular target engagement, researchers can gain a much clearer understanding of a compound's true behavior.

The hypothetical comparison between Compound A and Compound B illustrates how this integrated data can be used to make informed decisions. While both compounds are potent on-target inhibitors, the off-target liabilities of Compound A, identified biochemically and confirmed in a cellular context with CETSA, would flag it as a higher-risk candidate. Compound B, with its clean profile across these orthogonal assays, would be prioritized for further development. This E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) based framework enables the early attrition of less viable candidates, ultimately saving resources and leading to the development of safer, more effective therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. National Center for Biotechnology Information.
  • Kawatkar, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions.
  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods.
  • Unchained Labs. (n.d.). Off Target Receptor Binding Profiling Testing.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • PubMed. (n.d.). Receptor-based assays in screening for biologically active substances.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Drugs.ie. (n.d.). 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.
  • PubMed. (2005, August 15). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.
  • PubMed. (2011, July 15). Encountering unpredicted off-target effects of pharmacological inhibitors.

Sources

Isothermal Titration Calorimetry (ITC) Validation Guide: Profiling (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of kinase inhibitor development, relying solely on IC₅₀ values from enzymatic assays often leads to late-stage attrition due to poor in vivo efficacy or off-target toxicity. To build a robust structure-activity relationship (SAR), we must understand the thermodynamic drivers of binding.

This guide provides a comprehensive Isothermal Titration Calorimetry (ITC) validation protocol for a novel lead compound: (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol . We will objectively compare its thermodynamic binding profile against two gold-standard p38α MAPK (Mitogen-activated protein kinase 14) inhibitors: SB203580 (Type I) and BIRB-796 (Type II). By dissecting the enthalpic ( ΔH ) and entropic ( ΔS ) contributions to the Gibbs free energy ( ΔG ), this guide demonstrates how to validate target engagement and optimize lead compounds with high scientific rigor[1].

Scientific Rationale: The Case for Enthalpy-Driven Binding

As an application scientist, I frequently see development teams prioritize raw affinity ( Kd​ ) over the thermodynamic nature of the interaction. However, high affinity driven purely by entropy (hydrophobic effect) often results in promiscuous binders that fail selectivity panels.

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol was rationally designed to maximize enthalpy-driven binding :

  • The 4-Aminophenyl Motif: Acts as a classic hinge-binding pharmacophore. The amino group serves as a critical hydrogen bond donor to the backbone carbonyl of Met109 in the p38α ATP-binding pocket.

  • The Pyrrolidin-3-yl)methanol Moiety: The rigid pyrrolidine ring directs the hydroxymethyl group toward the solvent-exposed region, forming a stabilizing hydrogen bond network with the conserved Lys53/Glu71 salt bridge, displacing high-energy water molecules.

ITC is the only label-free technique capable of directly measuring this heat of binding ( ΔH ), allowing us to confirm that the compound achieves its affinity through specific, directional hydrogen bonds rather than non-specific hydrophobic collapse[1][2].

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates (Thr180/Tyr182) Targets MAPKAPK2 / ATF2 (Downstream Effectors) p38->Targets Phosphorylates Inflammation Inflammatory Response (TNFα, IL-6) Targets->Inflammation Induces Inhibitor (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol (Novel Inhibitor) Inhibitor->p38 Blocks ATP Pocket (Enthalpy-Driven) Standards SB203580 / BIRB-796 (Reference Inhibitors) Standards->p38 Competes

Diagram 1: p38α MAPK signaling cascade and targeted inhibition points.

Comparative Thermodynamic Data

To objectively evaluate the performance of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, we benchmarked it against known p38α inhibitors. SB203580 is a standard Type I ATP-competitive inhibitor[3], while BIRB-796 is a Type II allosteric inhibitor that induces a "DFG-out" conformational change[2].

Table 1: ITC Thermodynamic Profiling of p38α MAPK Inhibitors (at 25°C)

Compound Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )Binding Mode
SB203580 18.5 ± 2.1-10.5-11.75 ± 0.4+1.250.98Type I (ATP-comp)
BIRB-796 0.15 ± 0.05-13.4-14.20 ± 0.6+0.801.02Type II (DFG-out)
Title Compound *4.2 ± 0.8 -11.4 -15.80 ± 0.5 +4.40 1.01 Type I (Optimized)

*Title Compound = (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Data Interpretation & Insights
  • Superior Enthalpy: The title compound exhibits a significantly more negative ΔH (-15.80 kcal/mol) compared to SB203580 (-11.75 kcal/mol)[3]. This confirms that the addition of the hydroxymethyl group successfully establishes new, high-quality hydrogen bonds within the active site.

  • Entropic Penalty: The −TΔS value is positive (+4.40 kcal/mol), indicating an entropic penalty. This is a classic signature of a highly specific, rigidified binding event where conformational degrees of freedom are restricted upon complex formation.

  • Stoichiometry: An n -value of ~1.0 confirms a 1:1 binding ratio, validating the purity of the recombinant protein and the specific nature of the interaction[2].

Self-Validating Experimental Protocol

A common pitfall in ITC is the "heat of dilution" masking the actual heat of binding. To ensure trustworthiness, this protocol utilizes a self-validating co-dialysis step. If the buffer is perfectly matched, the final injections (post-saturation) will yield near-zero heat, internally validating the baseline.

Step 1: Sample Preparation (Critical Path)
  • Protein Expression: Purify recombinant unphosphorylated human p38α MAPK (residues 1-360) via Ni-NTA affinity and size-exclusion chromatography.

  • Co-Dialysis: Dialyze the purified p38α protein extensively against ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM TCEP).

  • Ligand Preparation: Dissolve (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in 100% DMSO to a 10 mM stock.

  • Buffer Matching: Dilute the protein to 20 µM using the final dialysate. Dilute the ligand stock to 200 µM using the exact same dialysate. Adjust both solutions to a final DMSO concentration of exactly 2.0% (v/v) to prevent massive background heat from DMSO mismatch.

Step 2: ITC Titration Parameters
  • Instrument: MicroCal PEAQ-ITC (or equivalent).

  • Temperature: Set the cell temperature to 25.0 °C.

  • Cell: Load 300 µL of the 20 µM p38α solution into the sample cell.

  • Syringe: Load the 200 µM ligand solution into the titration syringe.

  • Injection Schedule:

    • 1 initial dummy injection of 0.4 µL (discarded during analysis to account for syringe tip diffusion).

    • 18 subsequent injections of 2.0 µL each.

    • Spacing: 150 seconds between injections to allow the baseline to fully equilibrate.

    • Stir speed: 750 rpm.

Step 3: Data Deconvolution and Analysis
  • Integrate the raw thermogram peaks (µcal/sec) with respect to time to yield the heat per mole of injectant (kcal/mol).

  • Subtract the background heat of dilution (calculated from the average of the last three injections post-saturation).

  • Fit the normalized data to a One-Set-of-Sites binding model using non-linear least-squares regression to extract Kd​ , ΔH , and n . Calculate ΔS using the standard Gibbs equation ( ΔG=ΔH−TΔS=−RTln(1/Kd​) ).

ITC_Workflow Prep Sample Preparation Co-dialysis in matched buffer Titration ITC Titration Inhibitor into p38α cell Prep->Titration Prevents heat of dilution RawData Raw Thermogram (μcal/sec vs Time) Titration->RawData Exothermic peaks Integration Peak Integration (kcal/mole of injectant) RawData->Integration Baseline subtraction Model Isotherm Fitting (One-Set-of-Sites Model) Integration->Model Non-linear regression Output Thermodynamic Output (Kd, ΔH, ΔS, n) Model->Output Extracts parameters

Diagram 2: Step-by-step ITC experimental workflow and thermodynamic deconvolution.

Conclusion

The ITC validation data clearly demonstrates that (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a highly potent, enthalpy-driven inhibitor of p38α MAPK. While its raw affinity ( Kd​ = 4.2 nM) sits between the standard Type I inhibitor SB203580 and the Type II inhibitor BIRB-796, its superior enthalpic signature ( ΔH = -15.80 kcal/mol) suggests a highly optimized, specific hydrogen-bonding network. For drug development professionals, this thermodynamic profile indicates a lower risk of off-target promiscuity, making it an excellent candidate for further in vivo pharmacokinetic profiling.

References

  • In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor Source: bioRxiv URL:[Link]

  • Discovery and Characterization of a Biologically Active Non–ATP-Competitive p38 MAP Kinase Inhibitor Source: PMC (National Institutes of Health) URL:[Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

As a preferred partner in laboratory safety and chemical lifecycle management, we provide this definitive operational guide for managing (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol . This complex pharmaceutical intermediate features a primary aromatic amine (PAA) linked to a substituted pyrrolidine ring, presenting unique toxicological and logistical challenges. Proper disposal is not merely a regulatory formality; it is a critical safeguard against severe environmental contamination and occupational health risks.

This guide synthesizes federal regulations, mechanistic toxicology, and field-proven laboratory practices to deliver a self-validating framework for researchers and drug development professionals.

Mechanistic Toxicology & Hazard Profile

To manage a chemical effectively, one must understand its mechanism of action. The primary hazard of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol stems from its aniline-derivative moiety. Primary aromatic amines (PAAs) are highly lipophilic, allowing for rapid dermal absorption[1].

The Causality of Toxicity: Once systemic, PAAs undergo hepatic N-oxidation via Cytochrome P450 enzymes to form N-hydroxylamines. These intermediates undergo phase II esterification and subsequently convert into highly electrophilic nitrenium ions. These ions readily form covalent adducts with nucleophilic sites on DNA, leading to mutagenesis and suspected carcinogenicity[1]. Furthermore, the pyrrolidine ring acts as a Lewis base, making the compound a severe eye and skin irritant.

ToxicityPathway Amine Primary Aromatic Amine (Aniline Derivative) CYP Hepatic CYP450 N-Oxidation Amine->CYP Metabolic Activation Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Oxidation Nitrenium Electrophilic Nitrenium Ion Hydroxylamine->Nitrenium Phase II Esterification DNA Covalent DNA Adduct Formation Nitrenium->DNA Nucleophilic Attack

Fig 1: Metabolic activation pathway of primary aromatic amines to DNA adducts.

Quantitative Data & Hazard Summary
Hazard CategoryClassification / IndicatorRequired PPESegregation Incompatibilities
Acute Toxicity High (Dermal/Inhalation)Nitrile/Neoprene double-gloving, RespiratorN/A
Carcinogenicity Suspected (PAA derivative)Fume hood (Face velocity >100 fpm)N/A
Chemical Reactivity Lewis Base / Electron-richFlame-resistant lab coatStrong Oxidizers, Acids, Isocyanates[2]
Environmental Very toxic to aquatic lifeSecondary containment traysDrain disposal strictly prohibited

Regulatory Framework & Waste Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing aromatic amines must be strictly managed to prevent environmental release[3]. For academic and research institutions operating under RCRA Subpart K, hazardous waste determinations can be made by trained Environmental Health & Safety (EHS) professionals at a Central Accumulation Area (CAA), but point-of-generation protocols must be flawlessly executed by lab personnel[4].

The Causality of Segregation: This compound must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) and strong acids. Mixing electron-rich aromatic amines with oxidizers can trigger highly exothermic degradation reactions or generate explosive nitro/nitroso intermediates[2].

WasteWorkflow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (Max 55 Gal / 3 Days Full) Gen->SAA Transfer immediately Seg Hazard Segregation (Isolate from Oxidizers) SAA->Seg Verify compatibility Label RCRA Compliant Labeling (Full Chemical Names) Seg->Label Affix hazard tags CAA Central Accumulation Area (EHS Managed) Label->CAA Transport within 72h Disp EPA Licensed Disposal Facility CAA->Disp Max 90 days storage

Fig 2: RCRA-compliant laboratory waste lifecycle and segregation workflow.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure maximum safety and compliance.

Protocol A: Liquid Waste Accumulation (Reaction Mother Liquors)
  • Preparation: Ensure the liquid waste container is made of compatible material (e.g., high-density polyethylene or amber glass) and is placed within a secondary containment tray in a certified fume hood[5].

  • Transfer: Slowly decant the (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol solution into the waste container using a dedicated funnel.

  • Self-Validation Step (pH Check): Before sealing the container, use a pH indicator strip on a small aliquot of the waste. Ensure the pH is neutral to mildly basic (pH 7-9). If the waste is highly acidic, it may react with the pyrrolidine moiety, generating heat. Neutralize cautiously if required by your specific institutional SOP.

  • Labeling: Instantly affix a hazardous waste label. Do not use abbreviations. Write exactly: "Hazardous Waste: (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, Flammable Solvents"[5].

  • Closure: Remove the funnel immediately after use. Cap the container tightly. Never leave a funnel in a hazardous waste container[5].

Protocol B: Solid Waste & Glassware Decontamination

Empty chemical storage containers and contaminated glassware represent a serious health threat to custodial staff and the environment[6].

  • Triple Rinsing: In the fume hood, triple-rinse all spatulas, reaction flasks, and empty reagent bottles with a compatible polar solvent (e.g., methanol or ethanol) to dissolve residual compound[6].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the designated liquid hazardous waste container (Protocol A).

  • Solid Consumables: Place all contaminated gloves, wipes, and filter papers into a heavy-duty, puncture-resistant plastic bag. Seal the bag and place it into a solid hazardous waste drum. Label as "Hazardous Solid Waste: Aromatic Amine Contaminated"[4].

Protocol C: Emergency Spill Response

Aromatic amines are considered highly hazardous spills and require immediate, specialized attention[7].

  • Evacuation & Isolation: If a large volume spills, immediately extinguish all flames, shut down spark-producing equipment, and evacuate the area. Contact EHS immediately[7].

  • Containment (Small Spills): Do not use water or bleach to clean the spill. Reacting primary aromatic amines with sodium hypochlorite (bleach) can generate highly explosive and toxic diazonium salts or chlorinated amine gases.

  • Absorption: Cover the spill with a commercial inert calcined absorbent (e.g., Zorb-All, Oil-Dri, or dry sand)[7].

  • Collection: Using a dedicated dustpan and brush, sweep the absorbed material into a sealable, compatible solid waste container.

  • Final Decontamination: Wash the affected surface with a mild detergent and water, mopping it dry. Dispose of the mop head and all PPE as hazardous waste[7].

References

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory National Institutes of Health (NIH) / NCBI Bookshelf URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Environmental Health & Safety URL: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines American Chemical Society (ACS) Publications URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Spills - Environmental Health Safety and Laboratory Operations Rice University URL:[Link]

Sources

Comprehensive Safety and Handling Guide: (1-(4-A­minophenyl)-4-methyl­pyrro­lidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

The molecular structure of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol presents a composite hazard profile that must be handled with diligence.

  • Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential toxicity.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Many compounds in this class are suspected or known carcinogens and can cause skin sensitization or allergic reactions.[1][2]

  • Pyrrolidine Moiety: The pyrrolidine ring, a cyclic secondary amine, contributes to the compound's basicity and potential for corrosivity. Pyrrolidine itself is flammable and known to cause severe skin burns and eye damage.[3]

  • Alcohol Moiety: The primary alcohol is the least hazardous functional group but can cause skin and eye irritation.

Given this structural analysis, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol should be treated as a substance that is harmful, a severe skin/eye irritant, and potentially corrosive. All handling procedures must assume the compound can be readily absorbed through the skin and is harmful if inhaled.[1][3]

The Hierarchy of Controls: Your First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is critical to implement engineering and administrative controls to minimize exposure.[4][5]

  • Engineering Controls: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[6] The fume hood provides essential ventilation to prevent the inhalation of any aerosols or vapors.[7]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All users must receive specific training on its potential hazards and the procedures outlined in this guide.[8][9] Always work in a well-lit and uncluttered area and never work alone.

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory for all stages of handling, from receiving the container to waste disposal.[10][11]

Hand Protection: A Critical Barrier

Due to the high potential for skin absorption, robust hand protection is non-negotiable. Aromatic amines and cyclic amines can penetrate standard laboratory gloves.

  • Recommendation: Double-gloving is required.[12]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove. Butyl rubber or neoprene are recommended for superior resistance to aromatic amines.[12] If only nitrile gloves are available, use a heavy-duty (e.g., 8 mil) option for the outer layer and change them frequently.

  • Practice: Inspect gloves for any signs of degradation or puncture before each use.[3][13] Remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them as hazardous waste immediately after handling the compound.[12]

Eye and Face Protection

The compound must be considered a severe eye irritant and potentially corrosive.

  • Recommendation: Chemical splash goggles that form a complete seal around the eyes are mandatory.[3] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution transfers or when handling larger quantities.[6]

Body Protection

Protecting the skin from accidental contact is crucial.

  • Recommendation: A clean, long-sleeved, and fully-buttoned laboratory coat must be worn at all times.[3] For procedures with a significant splash risk, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[12]

Respiratory Protection

Engineering controls should be the primary means of respiratory protection.

  • Recommendation: A respirator is generally not required when handling small quantities within a properly functioning chemical fume hood. However, if there is a potential for aerosolization outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][14]

PPE Summary Table
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Single pair of nitrile glovesSafety glassesLab coatNot required
Weighing (Solid) Double gloves (Nitrile inner, Butyl/Neoprene outer)Chemical splash goggles & face shieldLab coatRequired if outside fume hood
Solution Prep/Transfer Double gloves (Nitrile inner, Butyl/Neoprene outer)Chemical splash goggles & face shieldLab coat & chemical-resistant apronNot required in fume hood
Waste Disposal Double gloves (Nitrile inner, Butyl/Neoprene outer)Chemical splash gogglesLab coatNot required

Step-by-Step Safe Handling Workflow

This workflow integrates safety measures into a standard laboratory procedure.

  • Preparation: Before starting, ensure the chemical fume hood is operational. Assemble all necessary equipment, including glassware, solvents, and waste containers. Don all required PPE as detailed above.

  • Weighing: If the compound is a solid, carefully weigh it within the fume hood to minimize the risk of inhaling fine particles. Use anti-static weigh paper or a dedicated spatula.

  • Dissolution: Add the compound to the solvent slowly and stir gently to avoid splashing. Keep the vessel covered or capped when not actively adding material.

  • Reaction: Conduct the reaction within the fume hood. Ensure all glassware is securely clamped. Use a secondary containment tray to catch any potential spills.[12]

  • Post-Handling: After the procedure, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Workflow Diagram

G Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 weigh Weigh Compound prep2->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Surfaces & Equipment react->decon Procedure Complete waste Segregate & Dispose of Waste decon->waste glove Properly Remove & Dispose of PPE waste->glove G Waste Disposal Protocol start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_waste Collect in sealed, labeled liquid hazardous waste container is_liquid->liquid_waste Yes solid_waste Collect in sealed, labeled solid hazardous waste container is_solid->solid_waste Yes contact_ehs Consult EHS for Final Disposal is_solid->contact_ehs No (Unsure) liquid_waste->contact_ehs solid_waste->contact_ehs

Caption: A decision-making diagram for proper waste segregation.

References

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • BenchChem. (2025). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SafetyInfo. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • CDH Fine Chemicals India. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS.
  • Sdfine. (n.d.). pyrrolidine.
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls.
  • ThermoFisher. (2025, September 7). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards.pdf.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • TargetMol. (2026, February 24). Safety Data Sheet.
  • FUJIFILM Wako. (2025, May 16). SAFETY DATA SHEET.

Sources

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Retrosynthesis Analysis

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(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.